Piperazine phosphate
Description
Historical Context of Piperazine (B1678402) Derivatives in Chemical Science
Piperazine, the parent compound of piperazine phosphate (B84403), is a six-membered ring containing two opposing nitrogen atoms. nih.govdrugbank.com Piperazine derivatives have a long history in chemical science. The name "piperazine" originated from its chemical similarity to piperidine (B6355638), found in the black pepper plant (Piper nigrum), although piperazines are not derived from this plant. adanipharma.comwikipedia.org
In the early 20th century, piperazine itself was investigated for its ability to dissolve uric acid. nih.govdrugbank.com The use of piperazine compounds as anthelmintic agents was introduced in the mid-20th century, a property attributed to their ability to paralyze parasites. nih.govdrugbank.comwikipedia.orgoup.comresearchgate.net This historical application spurred significant research into the synthesis and properties of various piperazine derivatives. ontosight.aiacs.orgjocpr.commdpi.com The piperazine ring's structure, with its two nitrogen atoms, provides versatile binding properties and serves as a common scaffold in the design of molecules with diverse biological activities. jocpr.commdpi.com
Significance of Phosphate Counterions in Organic Chemistry and Materials Science
Phosphate counterions play a crucial role in various areas of organic chemistry and materials science. In organic chemistry, phosphate groups are fundamental components of biomolecules like DNA and RNA, where the charged phosphate backbone requires counterions to neutralize charge and influence structure and interactions. researchgate.netacs.orgresearchgate.net The interaction between charged analytes, such as phosphopeptides, and counterions is significant in chromatographic techniques like electrostatic repulsion-hydrophilic interaction chromatography (ERLIC), where the choice of counterion can dramatically affect retention and selectivity. nih.gov
In materials science, phosphate groups are integral to the formation of various inorganic and hybrid organic-inorganic materials. Metal phosphates, for instance, are a class of compounds with diverse structures and potential applications in catalysis and sorption. researchgate.netacs.orgrsc.org The presence of organic molecules, such as piperazine or its derivatives, during the synthesis of these materials can act as structure-directing agents, influencing the final crystal structure and properties of the resulting phosphate-based materials. researchgate.netacs.orgrsc.orgswan.ac.uk The interaction between the organic cation (like piperazinium) and the inorganic phosphate framework through hydrogen bonding and electrostatic interactions is key to the formation and stability of these structures. researchgate.netmdpi.com
Contemporary Research Trajectories for Piperazine Phosphate
Contemporary academic research on this compound extends beyond its historical uses and explores its potential in new material development and chemical synthesis. Research includes the investigation of its crystal structure and thermal behavior, often in the context of templating the formation of metal phosphates. researchgate.netacs.org For example, piperazine has been used as an organic template in the hydrothermal synthesis of chromium-piperazinium phosphate, with detailed crystallographic analysis providing insights into its one-dimensional structure composed of anionic chains linked by phosphate moieties and stabilized by strong hydrogen bonds involving the piperazinium cation. researchgate.net Similarly, piperazine-templated iron phosphates with mixed-valence iron centers have been synthesized and characterized, revealing layered and framework structures influenced by the piperazinium species. acs.org
This compound has also been explored as a component in flame retardant systems. mdpi.comgoogle.commdpi.com Research has investigated the preparation and performance of piperazine polyphosphate and Mn²⁺-doped this compound as char-forming agents in intumescent flame retardant composites, such as those based on polypropylene (B1209903). mdpi.comgoogle.com These studies focus on the thermal stability and fire safety properties imparted by the this compound components. mdpi.commdpi.com
Furthermore, piperazine-based compounds, including this compound, are being investigated as catalysts or components in catalytic systems for organic transformations. researchgate.net For instance, piperazine-1,4-diium (B1225682) dihydrogen phosphate has been synthesized and utilized as a dicationic Brönsted acidic ionic salt catalyst for the synthesis of (thio)barbituric acid derivatives in water, demonstrating efficiency and reusability. researchgate.net These research trajectories highlight the continued interest in this compound for its chemical properties and potential applications in diverse areas of academic research.
Here is a summary of some research findings related to this compound and related templated phosphate materials:
| Compound | Synthesis Method | Key Structural Feature(s) | Research Focus | Source |
| (C₄H₁₂N₂)[CrO(H₁.₅PO₄)₂]·H₂O | Hydrothermal | 1D anionic chains [CrO(H₁.₅PO₄)₂]n linked by P–O···H···O–P hydrogen bonds; piperazinium cations | Crystal structure, thermal behavior | researchgate.net |
| (C₄H₁₂N₂)[Fe₄(OH)₂(HPO₄)₅] | Solvothermal | 3D framework with intersecting channels; piperazinium dications at intersections | Synthesis, crystal structure, mixed-valence iron | acs.org |
| (C₄H₁₁N₂).₅[Fe₃(HPO₄)₂(PO₄)(H₂O)] | Solvothermal | Layered structure with piperazinium monocations in interlayer space | Synthesis, crystal structure, mixed-valence iron | acs.org |
| Piperazine-1,4-diium dihydrogen phosphate | Synthesis (ionic salt) | Dicationic Brönsted acidic ionic salt | Catalysis in organic synthesis | researchgate.net |
| Mn²⁺-doped this compound (HP-Mn) | Ionic reaction | Char-forming agent in flame retardant systems | Flame retardancy, thermal stability of composites | mdpi.com |
| Piperazine polyphosphate | Copolymerization | Intumescent flame retardant component | Flame retardancy, thermal stability of coatings | google.commdpi.com |
| [C₄H₈N₂H₄][Zn₂(PO₄)(H₁.₅PO₄)₂] | Solvothermal | Templated zinc phosphate | Synthesis, crystal structure | rsc.org |
| [C₄H₈N₂H₄][(Co₀.₄₄Zn₀.₅₆)₂(PO₄)(H₁.₅PO₄)₂] | Solvothermal | Templated cobalt-zinc (B8468989) phosphate | Synthesis, crystal structure | rsc.org |
| [C₄H₈N₂H₄][Zn(HPO₄)₂(H₂O)] (Intermediate) | Solvothermal | Templated zinc phosphate intermediate | In situ crystallization study | rsc.org |
| Zr₂H₄[(O₃PCH₂)₂N₂C₄H₈]₃·9H₂O (Zirconium diphosphonate) | Reaction of Zr(IV) | 3D structure with inorganic chains connected by piperazine groups | Synthesis, crystal structure | swan.ac.uk |
| ZrF₂(O₃PCH₂)₂(NH)₂C₄H₈ (Zirconium aminophosphonate) | Reaction of Zr(IV) | Pillared-layered structure with inorganic layers connected by piperazine groups | Synthesis, crystal structure | swan.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Piperazine Phosphate
Direct Synthesis Approaches
Direct synthesis methods for piperazine (B1678402) phosphate (B84403) typically involve the reaction of piperazine with phosphoric acid, leading to the formation of the desired salt. These methods often focus on achieving high purity and yield through controlled reaction conditions.
Crystallization Methods for Piperazine Phosphate Compounds
Crystallization plays a crucial role in the purification and isolation of this compound. The process often involves dissolving the synthesized product in a suitable solvent, followed by controlled cooling or evaporation to induce crystal formation. The purity of the resulting crystalline this compound can be influenced by factors such as solvent choice, temperature, and crystallization rate.
Multi-Component Reaction Strategies for Phosphorylated Piperazine Derivatives
Multi-component reactions (MCRs) offer an efficient route to synthesize complex phosphorylated piperazine derivatives in a single step from multiple starting materials. This strategy allows for the rapid generation of molecular diversity. For instance, phosphorylated derivatives of piperazines have been synthesized through MCR strategies involving substituted piperazines and various phosphorus chlorides. researchgate.netresearchgate.nettandfonline.comtandfonline.com These reactions can proceed at room temperature without the need for a catalyst in some cases, yielding a range of derivatives with varying yields. tandfonline.com
Research has demonstrated the synthesis of ten new phosphorylated piperazine derivatives using this approach, with structures confirmed by spectroscopic methods like NMR and mass spectrometry. researchgate.nettandfonline.comtandfonline.com
Salt Formation Reactions
The formation of this compound itself is a prime example of a salt formation reaction, involving the reaction between the basic piperazine molecule and the acidic phosphoric acid. nih.govherts.ac.uk This reaction can be carried out in various solvents, including water or organic solvents. google.com
A method for preparing this compound involves dissolving phosphoric acid and anhydrous piperazine in an organic solvent, followed by salification in a reaction kettle under suitable conditions. google.com Cooling crystallization, centrifugation, washing, and vacuum drying are then employed to obtain the final this compound product. google.com This method can achieve yields exceeding 90% with high product purity. google.com
This compound is an organoammonium phosphate and a piperazinium salt. nih.gov Piperazine salts, including this compound, are often prepared for various applications. industrialchemicals.gov.au The formation of salts is also a method used for the purification of piperazine itself. google.com
Derivatization and Analog Synthesis
Beyond the direct synthesis of this compound, various strategies are employed to create derivatives and analogs by modifying either the piperazine ring or the phosphate moiety, or both.
Phosphoramidate (B1195095) Piperazine Analog Synthesis
Phosphoramidates are a class of phosphorus-containing compounds where a phosphorus atom is bonded to a nitrogen atom. The synthesis of phosphoramidate piperazine analogs involves incorporating the phosphoramidate functionality into piperazine-containing structures. This can be achieved through phosphorylation reactions using various phosphorylating agents and substituted piperazines. researchgate.nettandfonline.comtandfonline.com
For example, novel piperazine phosphoramidate derivatives of 2-arylquinolones have been synthesized through a phosphorylating reaction to potentially enhance their physicochemical and biological properties. tandfonline.comtandfonline.com The synthesis involves coupling phenyl dichlorophosphates with N-arylpiperazines. tandfonline.com Another approach involves reacting piperazine derivatives with phosphorus chlorides. researchgate.nettandfonline.comtandfonline.com
The synthesis of a bisphosphoramidate compound containing a piperazine core has also been reported, highlighting the ability to create complex structures with multiple phosphoramidate groups linked by piperazine. rsc.org
Phosphonates and Pyrophosphates of Piperazine
Piperazine derivatives featuring phosphonate (B1237965) or pyrophosphate groups represent other important classes of related compounds.
Phosphonates: Phosphonates contain a direct carbon-phosphorus bond. The synthesis of piperazine phosphonates can involve the reaction of piperazine or substituted piperazines with phosphonating agents. For instance, the Kabachnik-Fields reaction, a multi-component reaction, has been used to synthesize α-aminophosphonates involving N-substituted piperazines. farmaciajournal.com Piperazine has also been utilized as a catalyst in the synthesis of α-hydroxyphosphonates. acgpubs.org
Another method involves the reaction of 3-methyl-1,2-butadienyl phosphonates with piperazine, leading to the formation of 2-piperazinyl-butenyl phosphonates. tandfonline.com The reaction conditions, such as heating the reactants, influence the product formed. tandfonline.com Interaction with excess phosphonate can lead to the formation of bisphosphonates where the piperazine ring bridges two phosphonate moieties. tandfonline.com
Pyrophosphates: Piperazine pyrophosphate is an organic pyrophosphate formed by combining piperazine with pyrophosphoric acid. dongdapoly.com It can be prepared by the dehydration condensation of this compound or piperazine diphosphate (B83284). google.comgoogleapis.comepo.org
One method for preparing piperazine pyrophosphate involves mixing this compound and phosphoric acid in a 1:1 molar ratio and subjecting the mixture to dehydration condensation at elevated temperatures (150-300°C, or preferably 200-270°C). google.com This reaction can be performed with stirring, and vacuum or inert gas protection can be used during the dehydration condensation. google.com Another method involves the dehydration condensation of piperazine diphosphate by heating it at temperatures between 120°C and 320°C for a specific duration. epo.org The reaction of sodium pyrophosphate with hydrochloric acid followed by reaction with piperazine in aqueous solution is another reported method, although it may lead to byproducts. googleapis.comgoogle.com
Piperazine pyrophosphate is often obtained as a white powder and is known for its stability. dongdapoly.comepo.org
Here is a data table summarizing some synthesis conditions and outcomes:
| Synthesis Method | Reactants | Conditions | Product(s) | Yield (%) | Notes | Source(s) |
| Direct Synthesis (Salt Formation) | Phosphoric acid, Anhydrous piperazine | Organic solvent, Salification, Crystallization | This compound | >90 | High purity | google.com |
| Multi-Component Reaction | Substituted piperazines, Phosphorus chlorides | Room temperature, ~90 min | Phosphorylated piperazine derivatives | 31-86 | Catalyst-free in some cases | tandfonline.com |
| Piperazine Pyrophosphate Synthesis (Method A) | This compound, Phosphoric acid | 1:1 molar ratio, 150-300°C (Dehydration) | Piperazine pyrophosphate | - | Stirring, Vacuum/Inert gas protection | google.com |
| Piperazine Pyrophosphate Synthesis (Method B) | This compound, Phosphoric acid, Inert solvent | 1:1 molar ratio, 120-260°C (Dehydration) | Piperazine pyrophosphate | - | Inert solvent with boiling point ≥ 100°C | google.com |
| Piperazine Pyrophosphate Synthesis (Dehydration of Piperazine Diphosphate) | Piperazine diphosphate | 120-320°C, 0.5-3 hours | Piperazine pyrophosphate | 94-97 | Can be done in solvent or solvent-free | googleapis.comepo.org |
| Phosphonate Synthesis (Reaction with Butadienyl Phosphonates) | Piperazine, 3-methyl-1,2-butadienyl phosphonates | Heating (80°C, 1h) | 2-piperazinyl-butenyl phosphonates (Enamines) | 78 | Mixture of tautomers | tandfonline.com |
| Phosphonate Synthesis (Reaction with excess Butadienyl Phosphonates) | Piperazine, 3-methyl-1,2-butadienyl phosphonates | - | Bisphosphonates (Piperazine bridge) | - | Symmetrical linkage | tandfonline.com |
Synthesis of Novel Piperazine-Containing Scaffolds for Specific Research Applications
The synthesis of novel piperazine-containing scaffolds is an active area of research, driven by the diverse biological activities associated with this heterocyclic system, including potential anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netjneonatalsurg.comresearchgate.net this compound, or related phosphorylated piperazine derivatives, are explored in the context of developing new synthetic routes to these scaffolds.
One approach involves the synthesis of phosphorylated derivatives of piperazines through multicomponent reaction strategies. For instance, a procedure has been reported for synthesizing phosphorylated piperazine derivatives by reacting piperazines like 1-(2-methoxyphenyl)piperazine (B120316) and 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-amine with various phosphorus chlorides. This method is described as fast, safe, and efficient, yielding new derivatives characterized by NMR spectroscopy and mass spectrometry. researchgate.net While this specific method utilizes phosphorus chlorides directly with substituted piperazines, it highlights the interest in incorporating phosphorus functionalities onto the piperazine core, which could conceptually involve reactions with or transformations of this compound under different conditions.
Another area where piperazine-related compounds are used to build novel scaffolds is in reactions like aza-Michael cyclization. In the synthesis of certain compounds, aza-Michael cyclization can be performed using a chiral phase transfer catalyst and potassium phosphate as a base. mdpi.com Although this example uses potassium phosphate, it demonstrates that phosphate salts can be involved as bases in reactions forming cyclic nitrogen structures, suggesting a potential, albeit indirect, relevance of this compound's basic character in certain scaffold formation strategies.
Furthermore, the broader field of synthesizing piperazine derivatives for specific applications, such as in drug delivery systems, involves creating novel piperazine-based compounds. For example, cationic piperazine-based compounds have been synthesized and conjugated to humanized ferritin for siRNA delivery in cancer cells. These syntheses involve coupling amines with thiol-reactive reagents, showcasing the chemical transformations applied to piperazine structures to create functional scaffolds for specific research purposes. acs.org While this compound is not explicitly mentioned as a starting material here, the research underscores the continuous development of methodologies to functionalize the piperazine core for targeted applications.
The synthesis of piperazine-containing scaffolds can also involve multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. Isocyanide-based multicomponent reactions, for instance, have been reviewed as a route to access a variety of piperazine-derived scaffolds. thieme-connect.com While the specific role of this compound in these MCRs is not detailed in the provided snippets, the importance of MCRs in generating diverse piperazine structures for research applications is evident.
Catalytic Applications in Organic Synthesis
Piperazine and its derivatives, including potentially this compound, exhibit catalytic activity in various organic transformations. The basic nitrogen atoms within the piperazine ring can act as organocatalysts, promoting reactions such as aldol (B89426) and Knoevenagel condensations, and Michael additions. researchgate.netresearchgate.netclockss.orgmuni.cznii.ac.jp
Piperazine-1,4-diium (B1225682) dihydrogen phosphate, a dicationic Brönsted acidic ionic salt based on piperazine, has been prepared and demonstrated to be an efficient and reusable catalyst for the synthesis of (thio)barbituric acid derivatives, such as 5-arylidenepyrimidine-2,4,6(1H,3H,5H)-trione and pyrano[2,3-d]pyrimidinone (thione) derivatives. Advantages of using this catalyst include low catalyst loading, simple work-up procedures, short reaction times, and high yields. researchgate.net
Silica-immobilized piperazine has been explored as a sustainable organocatalyst for aldol and Knoevenagel reactions. This heterogeneous catalyst allows for straightforward product isolation and catalyst reuse. It has been shown to be active in the aldol condensation of aromatic aldehydes with ketones and in Knoevenagel-type reactions to produce coumarin (B35378) derivatives. researchgate.netresearchgate.net The use of silica-immobilized piperazine in the aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972), for example, resulted in a high yield of 4-(4-nitrophenyl)-4-hydroxy-2-butanone when both the amine and mesoporous silica (B1680970) were present, highlighting a synergistic effect. nii.ac.jp
In the context of Michael addition reactions, piperazine can catalyze the mono-aza-Michael addition to compounds with activated carbon-carbon double or triple bonds. A method utilizing metal ions supported on a weakly acidic cation-exchanger resin to catalyze the aza-Michael addition of piperazine has been reported. In this method, the piperazine-1-ium cation, generated in situ, reacts with electron-deficient alkenes or alkynes. muni.cz While this involves a piperazine cation and metal catalysis, it underscores the reactivity of piperazine in Michael additions, a reaction type that can also be catalyzed by basic organocatalysts like piperazine itself or potentially its phosphate salt under certain conditions.
Piperazine has also been reported as an organocatalyst for the one-pot, three-component synthesis of 4H-chromene and 3,4-dihydropyrano[c]chromene derivatives under solvent-free conditions. This reaction involves the condensation of aromatic aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin. researchgate.net
The catalytic activity of piperazine derivatives in reactions like aldol condensations is attributed to their ability to activate carbonyl compounds. For instance, in the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives, piperazine acts as an organocatalyst by activating the carbonyl carbon of 1,3-dicarbonyl compounds, leading to the formation of intermediates that undergo cyclization. clockss.org
While direct catalytic applications specifically of "this compound" as a distinct chemical entity (beyond the dicationic salt mentioned) are not extensively detailed in the provided search results, the catalytic roles of piperazine and related phosphate species (like potassium phosphate or pyridoxal (B1214274) phosphate) in similar organic transformations suggest a plausible catalytic potential for this compound itself, particularly as a Brønsted acid or base catalyst depending on the reaction conditions. mdpi.comuliege.be
Structural Characterization and Elucidation of Piperazine Phosphate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods utilize the interaction of electromagnetic radiation with the molecule to provide information about its structure and bonding. Various spectroscopic techniques offer complementary data for comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the signals arising from the magnetic nuclei of atoms, valuable information about the connectivity and environment of atoms within the molecule can be obtained. For piperazine (B1678402) phosphate (B84403) and its derivatives, ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.
¹H NMR spectroscopy provides details about the hydrogen atoms, including their chemical shifts, splitting patterns (multiplicity), and integration, which correspond to different chemical environments and the number of protons in each environment. ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with chemical shifts providing information about the hybridization and electronic environment of each carbon atom. researchgate.net ³¹P NMR spectroscopy is specifically used to study the phosphorus atoms within the molecule, providing insights into their oxidation state and bonding environment. researchgate.netoxinst.comspectralservice.de
Studies on piperazine derivatives containing phosphorus have successfully utilized ¹H, ¹³C, and ³¹P NMR to confirm their structures. For instance, the structures of tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and O,O,O',O'- tetramethyl piperazine-1,4-diyldiphosphonothioate (TMPT) were proved using these techniques. scirp.orgscirp.org Analysis of ¹H NMR spectra can reveal differences in the signals for piperazine protons depending on the attached functional groups, such as observing a triplet for TMPT piperazine protons compared to a singlet for TEPP. scirp.orgscirp.org ¹³C NMR spectra show distinct signals for the carbon atoms, with variations in multiplicity (triplet or doublet) and chemical shifts influenced by the presence of different atoms like sulfur. scirp.orgscirp.org In ³¹P NMR, chemical shifts are reported relative to an external standard, such as 85% aqueous phosphoric acid. scirp.orgscirp.org ³¹P NMR is a direct and effective method for detecting phosphorus signals without interference from other elements, providing structural and chemical characterization. oxinst.com
Mass Spectrometry (MS, ESI-MS, HRMS, Py-GC/MS)
Mass spectrometry (MS) techniques are used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is essential for confirming the molecular formula and identifying structural fragments. Various ionization techniques are coupled with mass analyzers for the analysis of piperazine phosphate and its derivatives.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of polar and thermally labile compounds like this compound. researchgate.netresearchgate.netnih.gov High-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI/MS/MS) and ultra-performance liquid chromatography-electrospray ionization tandem triple quadrupole mass spectrometry (UPLC-ESI/MS/MS) have been applied for the quantification and detection of piperazine and its phosphate salt in various matrices. researchgate.netresearchgate.netnih.gov These methods often involve precolumn derivatization to enhance sensitivity and selectivity. researchgate.netnih.gov For example, dansyl chloride (DNS-CL) derivatization has been used for the determination of this compound in human plasma by LC-ESI/MS/MS. researchgate.netnih.gov The technique allows for the detection of specific precursor to product ion transitions, such as m/z 320→171 for DNS-CL-piperazine phosphate. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of volatile or semi-volatile piperazine derivatives. researchgate.netresearchgate.netnih.gov Pyrolysis coupled with GC-MS (Py-GC/MS) is an analytical tool that minimizes sample preparation and can be used for the analysis of plastic additives, including some phosphorus-containing compounds, although some may be harder to mobilize. ifremer.fr High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of the ions. Pyrolysis/thermal desorption-gas chromatography coupled to a high-resolution mass spectrometer (Py/TD-GC-HRMS) has been developed for identifying organic additives. ifremer.fr Mass spectrometry has been used in conjunction with X-ray analysis and NMR to evaluate the structure of organotin(IV) complexes of piperazine derivatives. researchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Characteristic absorption bands in the infrared spectrum correspond to specific functional groups and molecular vibrations.
FTIR analysis is commonly used to identify various functional groups in this compound and its derivatives. researchgate.networldwidejournals.comunodc.orgresearchgate.netscispace.cominorgchemres.org The technique can confirm the identity of a substance by comparing its spectrum to reference spectra. unodc.org For solid samples, methods like preparing KBr discs are used to obtain IR spectra. unodc.org Characteristic IR spectral bands for selected piperazines have been documented. unodc.org Studies on piperazine derivatives have used FTIR to identify functional groups and analyze the chemical structure. researchgate.netresearchgate.netscirp.orgscirp.orginorgchemres.org Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a surface-sensitive IR technique that has been employed to characterize the chemical structure on treated fabrics containing piperazine derivatives. scirp.orgscirp.org Thermogravimetric Analysis coupled with FTIR (TGA-FTIR) allows for the analysis of gaseous products released during thermal degradation, providing insights into the decomposition process and the functional groups of the evolved gases. scirp.orgscirp.org
Characteristic vibrations for piperazine and its derivatives can be observed in the IR spectra, such as C-C stretching vibrations within the piperazine ring occurring in specific ranges. researchgate.net The absorption in certain regions of the IR spectrum can also depend on the degree of hydrogen bonding. researchgate.net
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption or transmission of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This technique is useful for studying electronic transitions within a molecule and can provide information about conjugated systems and the presence of chromophores.
UV-Vis-NIR spectroscopy has been applied in the study of materials involving piperazine derivatives, such as uranyl open framework and sheet compounds formed with piperazinium dication. mdpi.com UV-Vis-NIR data acquired from single crystals can show characteristic peaks related to the electronic structure of the components. mdpi.com The technique can also be used to study the optical properties of materials, such as determining the band gap energy of single crystals. worldwidejournals.comresearchgate.net Changes in UV/Vis/NIR spectra can be used to monitor the progress of reactions involving piperazine derivatives. researchgate.net UV-Vis spectroscopy has also been used to investigate interactions, such as the interaction of drugs, including acefylline (B349644) piperazine, with solvents. researchgate.net Studies have also used UV-Vis spectroscopy in conjunction with other techniques to characterize synthesized compounds and investigate their properties. scispace.cominorgchemres.org
Crystallographic Analysis
Crystallographic analysis, particularly single crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is considered the preferred method for the precise determination of a crystal structure. veranova.comuhu-ciqso.es It provides detailed information about the unit cell dimensions, the positions of atoms within the lattice, bond lengths, bond angles, and intermolecular interactions. veranova.comuhu-ciqso.es For crystalline this compound and its derivatives, SC-XRD is invaluable for confirming the solid-state structure.
SC-XRD analysis has been used to determine the crystal system and lattice parameters of piperazine derivatives. worldwidejournals.com For example, piperazine 1,4-diium bis dihydrogenphosphate crystallizes in the triclinic system with the P-1 space group, as determined by SC-XRD. worldwidejournals.com The technique reveals the arrangement of molecules in the crystal lattice and can show details about hydrogen bonding and other supramolecular interactions that stabilize the structure. mdpi.comscience.gov SC-XRD studies on organotin(IV) complexes of piperazine derivatives have revealed distorted geometries around the metal center and provided insights into the bonding modes of ligands. researchgate.net The structure of N,N′-bis(diphenylphosphino)piperazine has also been confirmed by SC-XRD studies. researchgate.net
SC-XRD is a non-destructive technique, allowing for repeated analysis if necessary. veranova.com It plays a crucial role in pharmaceutical development for characterizing the solid form of active pharmaceutical ingredients (APIs), including confirming the presence of different components in cocrystals and distinguishing between salts and cocrystals. veranova.com Variable-temperature SC-XRD measurements can complement thermal analysis techniques and help understand phase transitions and polymorphic forms. veranova.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique employed to identify the crystalline phases of materials and to confirm the formation of new solid forms, such as salts or cocrystals. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, researchers can obtain a unique fingerprint of the material's structure.
Studies involving this compound and related piperazine salts demonstrate the utility of PXRD in characterizing these compounds. For instance, a comparison of the PXRD pattern of this compound (HP) with that of pure piperazine revealed distinct characteristic peaks, indicating that the phosphate salt possesses a different crystalline structure compared to the parent piperazine molecule. mdpi.com This difference in diffraction patterns confirms the formation of a new solid phase upon salt formation.
In the characterization of a genistein-piperazine cocrystal, PXRD analysis was used to distinguish the cocrystal from the starting materials, genistein (B1671435) and piperazine. The cocrystal exhibited a unique PXRD pattern with new peaks and the absence of characteristic peaks from the individual components, confirming the generation of a new crystalline phase. rhhz.net While this example pertains to a cocrystal, it illustrates the principle of using PXRD to verify the formation of new solid forms involving piperazine. PXRD has also been applied to identify the final decomposition products of piperazine-templated compounds, such as the confirmation of FePO4 formation. acs.org Furthermore, PXRD can be used to monitor phase transformations that may occur during processes like dissolution. iucr.org
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing and intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the solid-state properties of this compound and its derivatives. Crystal structure analysis, often determined by single-crystal X-ray diffraction, provides detailed insights into how molecules arrange themselves in the crystal lattice and the nature of the forces holding them together.
In various piperazine salts and related structures, hydrogen bonding is a prominent interaction influencing crystal packing. For example, in a study of 1,4-bis(carboxymethyl)piperazine-1,4-diium bis(dihydrogen phosphate) dihydrate, O—H⋯O hydrogen bonds were found to link dihydrogen phosphate anions and water molecules into two-dimensional layers. nih.gov These layers were further interconnected through O—H⋯O and N—H⋯O hydrogen bonds involving the protonated piperazine moiety, resulting in a three-dimensional supramolecular network. nih.gov
Piperazinium cations, formed by the protonation of piperazine, are known to engage in strong hydrogen bonding interactions with anionic frameworks. In uranyl compounds templated by the piperazinium dication, significant N—H⋯O hydrogen bonds between the cation and the anionic network have been observed. mdpi.com
Other studies on piperazine salts have reported the presence of various hydrogen bond types, including N—H⋯O, O—H⋯O, and weaker C—H⋯O interactions. iucr.orgresearchgate.net These interactions contribute to the stabilization of the crystal structure and can lead to the formation of intricate arrangements such as 3D networks or layered structures. iucr.org The piperazine ring itself commonly adopts a chair conformation within these crystalline structures. nih.govresearchgate.netresearchgate.net While hydrogen bonding is consistently reported as a key interaction, the presence and significance of π-π stacking interactions are more dependent on the specific co-former or substituents present in the piperazine derivative. iucr.orgresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability, decomposition pathways, and phase transitions of this compound and related compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is widely used to assess the thermal stability and quantify the volatile components or decomposition products of a material.
Studies on this compound and materials incorporating piperazine derivatives frequently utilize TGA to investigate their thermal degradation behavior. For this compound (HP), TGA analysis under a nitrogen atmosphere has shown a single degradation stage. mdpi.com The temperature at which 5% mass loss occurs (T5 wt.%) was reported as 387.2 °C, and the temperature of the maximum mass loss rate (Tmax1) was observed at 458.0 °C. mdpi.com
In the context of flame retardant systems, TGA provides valuable information about the decomposition temperatures and residual char yield, which are indicative of a material's fire performance. For instance, piperazine pyrophosphate (PAPP), a related piperazine-based compound used as a flame retardant, showed an initial decomposition temperature of 296 °C and a char residue of 33.8 wt% at 800 °C under a nitrogen atmosphere. nih.govdntb.gov.ua This thermal stability and char-forming ability contribute to its effectiveness as a flame retardant. TGA can also be coupled with techniques like FTIR (TG-FTIR) to analyze the gaseous products evolved during thermal decomposition, providing further insights into the degradation mechanism. mdpi.comnih.gov These analyses can identify various volatile species, including hydrocarbons and phosphorus-containing compounds. mdpi.com
The following table summarizes some TGA data for this compound and a related piperazine-based flame retardant:
| Compound | Atmosphere | T5 wt.% (°C) | Tmax1 (°C) | Residue at 800 °C (wt%) | Source |
| This compound (HP) | Nitrogen | 387.2 | 458.0 | Not specified | mdpi.com |
| Piperazine Pyrophosphate (PAPP) | Nitrogen | 296 | Not specified | 33.8 | nih.govdntb.gov.ua |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to study thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions.
While specific DSC data for the melting point or glass transition temperature of simple this compound is not extensively detailed in the provided search results, the application of DSC to piperazine salts and related compounds is demonstrated. For a daidzein-piperazine salt, DSC analysis was performed, and the melting point of pure piperazine was reported as 115.1 °C, with decomposition occurring above this temperature. frontiersin.org The DSC thermogram of the salt showed different thermal behavior compared to the individual components, indicating the formation of a new solid phase. frontiersin.org
DSC has also been applied in the study of piperazine-based metallopolymers to investigate their thermal transitions, including melting points and glass transition states. udayton.edu In one such study, a polymer containing a piperazine core exhibited multiple melting phases at higher temperatures, suggesting a more disordered structure. udayton.edu DSC is also a valuable tool in the analysis of buffer solutions containing piperazine moieties, particularly in biological studies, to understand their thermal properties and suitability for experiments involving macromolecules. tainstruments.com
Microscopic and Morphological Studies
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and microstructure of materials at high magnifications. SEM provides visual information about the shape, size, texture, and arrangement of particles or features on the sample surface.
SEM is frequently employed in studies involving this compound and related compounds, particularly in the context of material science and flame retardancy, to characterize the morphology of synthesized materials and the residues formed after thermal degradation. For instance, SEM images have been used to illustrate the structure of char layers formed when materials containing piperazine-based flame retardants are subjected to heat. nih.govdntb.gov.uatechscience.com These images can reveal the density, completeness, and consistency of the carbonaceous residue, which are important factors influencing flame retardant performance.
Advanced Analytical Methodologies for Piperazine Phosphate Quantification and Detection
Chromatographic Techniques
Chromatography plays a vital role in separating piperazine (B1678402) phosphate (B84403) from other components in a sample matrix before detection and quantification. Various chromatographic techniques have been developed and applied.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of piperazine and its salts, including piperazine phosphate. Due to the lack of strong UV absorption in piperazine, HPLC methods often incorporate pre-column derivatization to create a UV-active or fluorescent derivative, or they utilize detectors like the evaporative light scattering detector (ELSD) or fluorescence detector (FLD).
One reported HPLC method for the quantification of this compound in human plasma involves pre-column derivatization with dansyl chloride (DNS-Cl) nih.gov. This method utilized an Agilent ZORBAX SB-C18 column (150 mm x 2.1 mm I.D., 3.5 µm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) solution (pH 3.0) and methanol (B129727) (50:50, v/v) nih.gov. The detection was performed using mass spectrometry, specifically LC-ESI/MS/MS nih.gov.
Another HPLC method for determining piperazine residues in food animal products also employed pre-column derivatization with dansyl chloride, followed by separation using water/acetonitrile as the mobile phase and detection with a fluorescence detector (FLD) researchgate.net. A method for the analysis of piperazine in active pharmaceutical ingredients used HPLC-UV after derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active derivative jocpr.com. This method was validated for linearity, accuracy, precision, ruggedness, and robustness, showing good recovery rates jocpr.com.
HPLC with electrochemical detection has also been explored for piperazine antihistamine drugs, utilizing a modified carbon fiber microelectrode acs.org. The separation was achieved using a reversed-phase ARION-CN column with a mobile phase of 50 mM phosphate buffer (pH 3) and methanol (45:55, v/v) acs.org.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, often due to smaller particle size stationary phases. UHPLC has been applied to the analysis of piperazine residues in various matrices.
A UHPLC method coupled with a fluorescence detector (FLD) and using dansyl chloride as a derivatization reagent was developed for estimating piperazine residues in chicken tissues and pork qascf.com. This method utilized an Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) with ultrapure water–acetonitrile (15:85, V/V) as the mobile phase qascf.com. The method demonstrated good linearity, recoveries, and low limits of detection and quantification qascf.com.
UHPLC-ESI/MS/MS has also been developed for the detection of piperazine in chicken muscle, utilizing a triple-quadrupole mass spectrometer researchgate.net.
Gas Chromatography (GC)
Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of piperazine. GC methods often require the analyte to be volatile and thermally stable. Derivatization can be employed to improve these properties for piperazine.
A GC method has been developed for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances researchgate.net. This method used a DB-17 column and Helium as the carrier gas with a programmed oven temperature researchgate.net. GC-MS has also been used for the analysis of piperazine derivatives researchgate.net. Pyrolysis-GC/MS has been utilized to study the thermal degradation of piperazine-phosphonates, providing insights into the species formed during pyrolysis, including piperazine and nitrogen-containing derivatives cotton.org.
Mass Spectrometry Coupled Techniques
Coupling chromatography with mass spectrometry provides highly sensitive and selective methods for the detection and quantification of this compound by providing molecular weight and structural information.
HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI/MS/MS)
HPLC-ESI/MS/MS is a powerful technique for the analysis of this compound, particularly in complex biological matrices. The ESI interface is suitable for ionizing polar molecules like piperazine derivatives. Tandem mass spectrometry (MS/MS) provides increased selectivity by monitoring specific fragmentation pathways.
A method for the quantification of this compound in human plasma employed HPLC-ESI/MS/MS after pre-column derivatization with dansyl chloride nih.gov. The detection was performed in positive ion and selected reaction monitoring (SRM) mode, monitoring the precursor to product ion transitions for the derivatized this compound and the internal standard nih.gov. This method was validated and successfully applied to a bioequivalence study nih.gov.
HPLC-MS methods have also been used for the determination of piperazine in vortioxetine (B1682262) hydrobromide, again involving precolumn derivatization with dansyl chloride researchgate.net.
UHPLC-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI/MS/MS)
Combining the separation power of UHPLC with the sensitivity and selectivity of ESI/MS/MS results in highly efficient analytical methods. UHPLC-ESI/MS/MS has been developed for the detection and quantification of piperazine in various samples.
An ultra-high-performance liquid chromatography–electrospray ionisation–tandem triple quadrupole mass spectrometry (UHPLC-ESI/MS/MS) method was developed for the detection of piperazine in chicken muscle researchgate.net. This method involved sample extraction and purification before injection into the UHPLC system researchgate.net. Detection was performed in positive mode, monitoring a specific mass transition for piperazine researchgate.net. This technique has been described as highly sensitive, selective, and rapid for the determination of residual amounts of piperazine in animal tissues researchgate.net. UHPLC-MS/MS methods have also been developed and validated for assessing metabolic stability of compounds, sometimes involving piperazine rings nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 443965 |
| Piperazine | 4837 |
| Phosphoric Acid | 1004 |
| Water | 962 |
| Dansyl chloride | 7936 |
| Ondansetron hydrochloride | 31119 |
| NBD-Cl | 24892977 |
Interactive Data Tables:
Based on the search results, here are some examples of data that could be presented in interactive tables. Please note that the creation of truly interactive tables is beyond the scope of this text-based response, but the data structure is provided.
Table 1: Summary of Selected Chromatographic Methods for Piperazine Analysis
| Method | Matrix | Derivatization Reagent | Column | Mobile Phase | Detection | LOQ (if reported) | Citation |
| HPLC-ESI/MS/MS | Human plasma | Dansyl chloride | Agilent ZORBAX SB-C18 (150x2.1mm, 3.5µm) | 10mM Ammonium acetate (pH 3.0):Methanol (50:50) | ESI/MS/MS | 0.1 µg/mL | nih.gov |
| UHPLC-FLD | Chicken/Pork | Dansyl chloride | Acquity UPLC HSS T3 (2.1x100mm, 1.8µm) | Ultrapure water:Acetonitrile (15:85) | FLD | 1.80-3.50 µg/kg | qascf.com |
| HPLC-UV | API | NBD-Cl | Chiralpak IC (250x4.6mm, 5µm) | Acetonitrile:Methanol:Diethyl amine (90:10:0.1) | UV (340 nm) | 30 ppm (approx.) | jocpr.com |
| GC | Pharmaceuticals | Not specified | DB-17 (30m, 0.53mm, 1µm) | Helium (carrier gas) | FID (implied) | Not specified | researchgate.net |
| UHPLC-ESI/MS/MS | Chicken muscle | Not specified | Not specified | Not specified | ESI/MS/MS | 50 µg/kg (in muscle) | researchgate.net |
Table 2: Performance Data for Selected this compound Analytical Methods
| Method | Matrix | Linearity Range | Correlation Coefficient (r or R²) | LOD (if reported) | Recovery Range (if reported) | Citation |
| HPLC-ESI/MS/MS | Human plasma | 0.1-15 µg/mL | 0.9974-0.9995 | 0.01 µg/mL | Not specified | nih.gov |
| UHPLC-FLD | Chicken/Pork | LOQ to 200.0 µg/kg | ≥ 0.9991 | 0.50-1.20 µg/kg | 79.64-99.77% | qascf.com |
| HPLC-UV | API | 30-350 ppm (approx.) | Not specified | Not specified | 104.87-108.06% | jocpr.com |
| UHPLC-ESI/MS/MS | Chicken muscle | 1-200 µg/kg | 0.9995 | Not specified | Not specified | researchgate.net |
GC-Electron Ionization-Tandem Mass Spectrometry (GC-EI/MS/MS)
Gas chromatography-electron ionization-tandem mass spectrometry (GC-EI/MS/MS) is a powerful analytical technique used for the determination of piperazine residues. This method has been employed in previous studies to determine piperazine residues. qascf.comresearchgate.netqascf.com GC-EI/MS/MS offers high sensitivity and selectivity for the analysis of target compounds. qascf.com While the search results mention the application of GC-EI/MS/MS for piperazine residues in general, specific detailed research findings solely focused on this compound analysis using this method were not extensively provided. However, the technique's capability for analyzing piperazine compounds suggests its potential applicability to this compound, likely requiring appropriate sample preparation and derivatization due to piperazine's properties.
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are crucial steps in the analysis of this compound from complex matrices. Several methods have been developed and optimized for this purpose.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated extraction technique that utilizes organic solvents at high temperature and pressure to enhance the dissolution of analytes from solid or semi-solid samples. qascf.comscienceasia.org Increasing the temperature increases the solvent's capacity to dissolve the analyte, while increasing the pressure keeps the solvent in a liquid state at elevated temperatures, improving extraction efficiency. qascf.comscienceasia.org ASE has been successfully used in conjunction with solid-phase extraction (SPE) for the extraction of piperazine residues from various matrices, including chicken tissues and pork. qascf.comqascf.comqascf.comresearchgate.net Studies have compared the extraction efficiencies of ASE-SPE with liquid-liquid extraction-solid-phase extraction (LLE-SPE), demonstrating that ASE-SPE can achieve higher recoveries. qascf.comqascf.comscienceasia.org For instance, extraction efficiencies of 35.53–88.82% were reported for chicken tissues and 45.49–89.99% for pork using ASE-SPE with various solvents. qascf.comqascf.com Optimizing ASE parameters such as temperature and extraction time is important for maximizing extraction efficiency. researchgate.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a technique used to purify, concentrate, and isolate specific compounds from a sample by selectively binding target analytes to a solid phase material contained in columns or cartridges. shopshimadzu.com SPE is often used in combination with extraction methods like ASE for sample clean-up before chromatographic analysis. qascf.comqascf.comqascf.comresearchgate.net For the analysis of piperazine and its salts, including this compound, strong cation-exchange SPE columns are often employed due to the weak basic nature of piperazine. qascf.comqascf.comresearchgate.net This allows for effective purification by selectively retaining the positively charged piperazine species while impurities are washed away. qascf.com Different SPE cartridges and elution solvents can be optimized to achieve effective purification and good recovery of the analyte. qascf.com
Pre-column Derivatization Strategies
Pre-column derivatization involves chemically modifying the analyte before chromatographic separation to improve its detection properties, such as enhancing sensitivity or enabling detection by specific detectors. qascf.comresearchgate.netqascf.comnih.gov Piperazine, lacking strong chromophores, often requires derivatization for sensitive detection by techniques like HPLC-FLD or LC-MS/MS. qascf.comresearchgate.netqascf.comnih.gov Dansyl chloride (DNS-Cl) is a commonly used derivatization reagent for piperazine and its salts. qascf.comresearchgate.netqascf.comqascf.comnih.gov Derivatization with dansyl chloride has been successfully applied in the quantification of this compound in human plasma using HPLC-ESI/MS/MS. researchgate.netnih.gov The derivatization reaction with dansyl chloride forms a product that can be effectively detected by fluorescence or mass spectrometry. qascf.comresearchgate.netnih.gov
Alternative Analytical Approaches
In addition to chromatographic and mass spectrometric methods, spectrophotometry offers an alternative approach for the analysis of this compound.
Spectrophotometry
Spectrophotometry is an analytical technique that measures the absorption or transmission of light by a substance at specific wavelengths. qascf.comqascf.com Spectrophotometric methods have been developed for the determination of piperazine and its salts, including this compound. nih.govekb.egtandfonline.comtandfonline.com These methods are often based on the reaction of piperazine with specific reagents to form colored products that can be measured spectrophotometrically. nih.govekb.egtandfonline.comtandfonline.com For example, a method based on the interaction of piperazine or its salts with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol exhibits absorption maxima at 448, 595, and 645 nm, with measurements typically made at 595 nm. nih.gov Another method involves the reaction of piperazine with acetaldehyde (B116499) to form a vinylamine, which then interacts with 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) to form an intense blue colored aminovinylquinone measurable at 642 nm. ekb.eg Spectrophotometric methods can be rapid and simple and have been applied to the analysis of this compound in pharmaceutical preparations. nih.govekb.eg However, spectrophotometry can be affected by factors such as the light source, pH, and cuvette material, and its applicable range may be limited compared to chromatographic methods. qascf.comqascf.com
Data Tables
While detailed, interactive data tables specifically for this compound across all requested methods were not consistently available in the search results, some data on extraction efficiencies and method validation parameters for piperazine (which can be indicative for this compound analysis) were found.
| Sample Matrix | Extraction Method | Solvent | Extraction Efficiency (%) (RSD) | Source |
| Chicken Tissues | ASE-SPE | Various | 35.53–88.82 (1.06–6.42) | qascf.comqascf.com |
| Pork | ASE-SPE | Various | 45.49–89.99 (1.61–3.51) | qascf.comqascf.com |
| Chicken Tissues | ASE-SPE | 2% formic acid in acetonitrile | ≥ 84.96 (1.06) | qascf.comqascf.com |
| Pork | ASE-SPE | 2% formic acid in acetonitrile | ≥ 84.96 (1.06) | qascf.comqascf.com |
Note: These extraction efficiencies were reported for piperazine residues, which are relevant to the analysis of this compound.
| Method Validation Parameter | Value (Human Plasma) | Source |
| Linear Range | 0.1-15 µg/mL | researchgate.netnih.gov |
| Coefficient (r) | 0.9974-0.9995 | researchgate.netnih.gov |
| Limit of Detection (LOD) | 0.01 µg/mL | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | researchgate.netnih.gov |
Note: These validation parameters are specifically for the quantification of this compound in human plasma using LC-ESI/MS/MS with precolumn derivatization.
Colorimetry
Colorimetry is an analytical technique that involves determining the concentration of a substance by measuring the intensity of color produced by the reaction of the substance with a reagent. For piperazine and its salts, colorimetric methods have been reported for their estimation. One such method is based on the formation of a complex between piperazine and reineckate (B100417) in a neutral or acidic medium. ijpp.com This complex can be separated and then dissolved in acetone (B3395972) for colorimetric estimation at a specific wavelength, typically 530 nm. ijpp.com This method has been applied to estimate piperazine in biological samples like serum, urine, and liver homogenate, showing recoveries ranging from 95% to 100%. ijpp.com Another spectrophotometric method for determining piperazine and its salts, including phosphate, involves the interaction with phenothiazine and N-bromosuccinimide in aqueous methanol, with measurements made at 595 nm. nih.gov Beer's law is obeyed in certain concentration ranges for this method. nih.gov While colorimetry offers simplicity, its applicable range can be limited, and spectrophotometry, a related technique, can be affected by factors such as the light source, pH, and cuvette material. qascf.comqascf.com
Gravimetry
Gravimetry is an analytical technique where the amount of a substance is determined by weighing a pure precipitate of the substance or a known compound containing the substance. For piperazine, gravimetric methods have been reported for its determination. The official method for determining piperazine in its formulations in some pharmacopoeias is the gravimetric method utilizing 2,4,6-trinitrophenol (picric acid). rdd.edu.iquoi.gr This method is based on the quantitative reaction between the diprotonated cationic form of piperazine and picric acid, forming a sparingly soluble salt that can be weighed. uoi.gr Another gravimetric method involves the use of picrolonic acid, which reacts with piperazine in sulfuric acid medium to form a canary yellow salt. uoi.gr This picrolonate gravimetric method has been described as an improvement over the classical picric acid method in terms of accuracy, sensitivity, and selectivity, showing a mean error of 1.2%. uoi.gr
Gravimetric methods can also involve the formation and weighing of derivatives. A method based on the formation of the diacetyl derivative of piperazine has been described. oup.com This derivative is extracted from aqueous solution with chloroform (B151607) and can be determined gravimetrically. oup.com This method has shown to be very accurate. oup.com
However, gravimetry can be cumbersome and may have a large measurement error, particularly for components present at low concentrations. qascf.comqascf.com
Theoretical and Computational Chemistry of Piperazine Phosphate
Quantum Chemical Descriptors and Reactivity Profiling
Quantum chemical descriptors are numerical values derived from computational methods that characterize the electronic and structural properties of a molecule. These descriptors are fundamental in understanding chemical reactivity and are often used in developing quantitative structure-activity relationships (QSAR) mdpi.comrasayanjournal.co.in.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are crucial indicators of a molecule's reactivity nih.govresearchgate.netx-mol.netimperial.ac.uk. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is related to the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity rasayanjournal.co.inresearchgate.net.
Local Electronic Temperature of Atoms in Molecules (LT-AIMs)
The Local Electronic Temperature of Atoms in Molecules (LT-AIMs) is a theoretical framework used to characterize the local reactivity of specific sites within a molecule researchgate.nettandfonline.com. This approach can help identify the most reactive atoms or regions, providing a more detailed understanding of how a molecule might interact with other chemical species researchgate.nettandfonline.com.
Research on phosphorylated derivatives of piperazines has utilized LT-AIMs to characterize their reactivity profiles and identify the most reactive sites researchgate.nettandfonline.com. This method offers a localized perspective on reactivity, complementing the global reactivity information obtained from other quantum chemical descriptors.
Ionization Potential (IP), Electron Affinity (EA), Chemical Hardness, Chemical Potential, and Electrophilicity Index Calculations
Ionization Potential (IP): The energy required to remove an electron from the molecule (often approximated as -EHOMO) rasayanjournal.co.innih.govutm.my. It indicates the molecule's tendency to donate electrons.
Electron Affinity (EA): The energy change when an electron is added to the molecule (often approximated as -ELUMO) rasayanjournal.co.innih.govutm.my. It indicates the molecule's tendency to accept electrons.
Chemical Hardness (η): A measure of a molecule's resistance to deformation of its electron cloud (often calculated as (IP - EA)/2 or (ELUMO - EHOMO)/2) dergipark.org.trrasayanjournal.co.innih.govutm.my. Higher hardness indicates greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η) dergipark.org.trrasayanjournal.co.inutm.my. Higher softness indicates lower stability and higher reactivity.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule (often calculated as -(IP + EA)/2 or (EHOMO + ELUMO)/2) dergipark.org.trrasayanjournal.co.innih.govutm.my. It indicates the favorability of electron transfer.
Electrophilicity Index (ω): A measure of a molecule's propensity to accept electrons (often calculated as μ²/2η) dergipark.org.trrasayanjournal.co.innih.govutm.my. A higher electrophilicity index suggests a greater tendency to act as an electrophile.
These descriptors, derived from FMO energies, are used to study the chemical activities of molecular structures and their potential interactions nih.govresearchgate.net. Studies on various compounds, including piperazine (B1678402) derivatives, have reported values for these descriptors to characterize their reactivity profiles dergipark.org.trrasayanjournal.co.innih.govresearchgate.netrsc.org. For example, an increased chemical softness parameter can signify an augmented proclivity for binding with a receptor, while an increased chemical hardness value implies a diminished inclination for binding rsc.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the conformational changes of molecules, their interactions with solvents or other molecules, and the stability of molecular complexes rsc.orgnih.govacs.orgkashanu.ac.ir.
While direct MD simulation studies specifically on piperazine phosphate (B84403) as a complete salt were not prominently found, MD simulations have been applied to study the behavior of piperazine-based compounds and their interactions with other species. For instance, MD simulations have been used to investigate the molecular recognition process between piperazine-substituted ligands and DNA, analyzing electrostatic interactions and hydrogen bonding rsc.org. MD simulations have also been employed to study the diffusion of piperazine derivatives in polymeric matrices and the conformational changes of proteins upon binding with piperazine-containing inhibitors nih.govacs.orgkashanu.ac.ir. These studies highlight the utility of MD simulations in understanding the dynamic behavior and interactions of molecules containing the piperazine moiety.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the structural features of molecules and their biological or chemical activities. Computational methods play a significant role in modern SAR studies, allowing for the prediction of activity based on molecular descriptors and structural properties mdpi.comrsc.org.
Computational SAR studies involving piperazine derivatives have been conducted to understand how structural modifications influence activity. For example, computational studies have investigated piperazine derivatives as potential inhibitors for various biological targets, correlating structural features with inhibitory activity researchgate.netmdpi.com. While specific computational SAR studies focused solely on piperazine phosphate were not extensively detailed in the search results, the principles of computational SAR are broadly applicable. By calculating quantum chemical descriptors and analyzing the molecular structure of this compound, computational methods can contribute to understanding how its specific structural features, including the protonation state of the piperazine ring and the presence of the phosphate group, might influence its chemical behavior and interactions. Studies on related piperazine compounds demonstrate the use of molecular modeling and computational analysis to understand binding interactions and establish SARs researchgate.netresearchgate.netacs.org.
Applications of Piperazine Phosphate in Materials Science
Flame Retardant Systems
Piperazine (B1678402) phosphate (B84403) is a key component in the formulation of halogen-free flame retardant systems, which are increasingly sought after as environmentally safer alternatives to traditional halogenated flame retardants. flameretardantys.comnbinno.com Its efficacy stems from its high phosphorus and nitrogen content, which work synergistically to suppress fire. nbinno.com
Piperazine phosphate, particularly in the form of piperazine pyrophosphate (PAPP), is recognized as a highly effective intumescent flame retardant (IFR). flameretardantys.comresearchgate.net An intumescent system operates by swelling when exposed to heat, forming a multicellular, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the combustion zone. nbinno.comtechscience.comresearchgate.net
Unlike traditional IFR systems that require separate components for the acid source, carbon source, and blowing agent, piperazine pyrophosphate is often considered an "all-in-one" IFR. researchgate.net Its molecular structure inherently contains the necessary components: the phosphate group acts as the acid source to promote dehydration and charring, while the piperazine moiety serves as both a carbonization and foaming agent. techscience.comresearchgate.net Upon heating, PAPP decomposes to release non-combustible gases like ammonia (B1221849), which dilutes the flammable gas mixture and contributes to the swelling of the protective char layer. mdpi.com
The flame retardant efficiency of this compound can be significantly enhanced through synergistic interactions with co-retardants. A notable example is its combination with melamine (B1676169) polyphosphate (MPP). flameretardantys.commdpi.com The interaction between piperazine pyrophosphate (PAPP) and MPP accelerates the formation of a high-quality, dense, and thermally stable char layer. mdpi.com This synergistic effect operates in both the condensed phase (char formation) and the gas phase (release of non-flammable gases). techscience.commdpi.com This combination has proven effective in various applications, including intumescent coatings for steel and flame retarding glass fiber-reinforced polypropylene (B1209903). mdpi.comresearchgate.net
Metal oxides also act as effective synergists. For instance, zinc oxide (ZnO) and titanium dioxide (TiO₂) can be incorporated into PAPP/MPP systems. techscience.commdpi.com At high temperatures, TiO₂ can react with phosphorus-containing degradation products to form titanium pyrophosphate (TiP₂O₇), which is thermally stable and improves the thermal insulation properties of the char. mdpi.com Similarly, the combination of PAPP and zinc borate (B1201080) has been shown to improve flame retardancy and anti-dripping properties in polybutylene succinate (B1194679) by reinforcing the char layer with thermally stable inorganic species like boron-zinc phosphates. acs.org Manganese ions (Mn²⁺) introduced into a this compound structure have also been shown to catalyze the thermal decomposition and promote the formation of a high-quality char, acting as a physical barrier. nih.gov
Below is a table summarizing the synergistic effects observed in various studies:
| Polymer Matrix | Co-retardant | Key Findings | Limiting Oxygen Index (LOI) % | UL-94 Rating |
| Polypropylene (PP) | Melamine Polyphosphate (MPP) | Overcame the "candlewick effect" of glass fibers, forming a continuous and compact char layer. researchgate.net | 39.0 | V-0 (0.8 mm) |
| Polypropylene (PP) | Ammonium (B1175870) Polyphosphate (APP) & Mn²⁺ doped this compound | The presence of Mn²⁺ catalyzed char formation, inhibiting further decomposition. nih.gov | 30.7 | V-0 |
| PPC-P/PBAT Blends | Melamine Polyphosphate (MPP) & ZnO | Achieved excellent flame retardancy through synergistic char formation and release of inert gases. techscience.com | 42.8 | V-0 |
| Polybutylene Succinate (PBS) | Zinc Borate (ZnB) | Formed a crack-free intumescent char reinforced by boron-zinc phosphates. acs.org | N/A | V-0 (3.0 mm) |
| Acrylonitrile-Butadiene-Styrene (ABS) | Aluminum Diethylphosphinate (AlPi) | Lewis acid-base interactions led to a cohesive, uniform, and thermally stable char layer. researchgate.net | 30.8 | V-0 (3.2 mm) |
This compound-based flame retardants have been successfully applied to a wide range of polymeric materials to enhance their fire safety. flameretardantys.com
Polypropylene (PP): Due to its high flammability and melt-dripping behavior, polypropylene is a key target for flame retardant additives. Intumescent systems based on this compound, often in synergy with MPP, have been shown to be highly effective. They can achieve a V-0 rating in the UL-94 test and significantly increase the Limiting Oxygen Index (LOI), even in challenging applications like thin-walled, glass-fiber reinforced PP. researchgate.netresearchgate.netplaschina.com.cn
Epoxy Resin (EP): Epoxy resins are widely used as structural materials, coatings, and adhesives, but their inherent flammability limits their application. Incorporating a small percentage (e.g., 5 wt%) of poly(this compound) can enable the epoxy thermoset to pass the UL-94 V-0 rating with a high LOI. researchgate.net The flame retardant promotes the formation of a compact and homogeneous char layer on the material's surface during combustion. researchgate.netplaschina.com.cn
Cotton Fabric: As a cellulosic material, cotton is highly flammable. Piperazine-phosphonate derivatives have been investigated as effective flame retardants for cotton textiles. researchgate.netcotton.org These compounds are grafted onto the cotton fabric and alter its thermal decomposition pathway, promoting char formation and reducing the release of flammable gases, leading to self-extinguishing behavior. researchgate.netresearchgate.net
The versatility of this compound extends to other polymers as well, including polyolefins, thermoplastic elastomers (TPE), polyamide (PA), and rigid polyurethane foam (RPUF). acs.org
The flame-retardant mechanism of this compound is primarily centered on condensed-phase action, specifically the promotion of a protective char layer. techscience.com The process begins with the thermal degradation of the this compound.
Acid Source Action: Upon heating, the phosphate components decompose to form phosphoric and polyphosphoric acids. scirp.org
Catalytic Dehydration & Crosslinking: These acids act as catalysts, accelerating the dehydration and crosslinking of the polymer backbone. In the case of cellulose, this involves esterification of the hydroxyl groups. scirp.org This process diverts the decomposition from producing flammable volatiles towards forming a carbonaceous pre-char.
Gas Formation & Intumescence: Simultaneously, the piperazine moiety and other nitrogen-containing components (like melamine in synergistic systems) decompose to release non-flammable gases such as ammonia and nitrogen. techscience.commdpi.com These gases cause the pre-char to swell and foam, creating a thick, insulating intumescent layer.
Char Barrier Formation: The final result is a stable, multicellular carbonaceous char that acts as a physical barrier. nbinno.comresearchgate.net This barrier insulates the underlying material from heat, reduces the diffusion of oxygen to the polymer, and traps flammable volatiles, thus extinguishing the flame. researchgate.netacs.org
Studies using techniques like Thermogravimetric Analysis–Fourier Transform Infrared (TGA–FTIR) spectroscopy have confirmed that in the presence of piperazine-phosphonates, the degradation of materials like cotton fabric is altered to favor the release of water and acidic intermediates while promoting char. researchgate.netcotton.org The resulting char is often a dense, phosphorus-containing graphitized carbon structure that provides excellent thermal insulation. mdpi.com
Non-Linear Optical (NLO) Materials
While primarily known for flame retardancy, piperazine-based compounds are also being explored for applications in non-linear optics (NLO). NLO materials are crucial for technologies like optical switching, signal processing, and high-power laser sources. researchgate.netfrontiersin.org Organic NLO materials are particularly attractive due to their high nonlinearity and ease of fabrication. researchgate.net
Piperazine has been incorporated into various organic materials that exhibit significant NLO responses. researchgate.net Research has shown that single crystals of a piperazine-based compound, Piperazine Zirconium Oxy-Chloride (PzZrOCl), demonstrate third-order NLO properties. researchgate.net Third-order processes are valuable for applications in telecommunications and 3D optical data storage. The development of such materials involves synthesizing crystals from piperazine and inorganic salts, like zirconium oxychloride, through methods such as slow evaporation. researchgate.net The resulting materials are then analyzed for their NLO response, which is the non-linear relationship between the material's polarization density and the electric field of incident light. researchgate.net
Organic-Inorganic Hybrid Materials
Piperazine is a versatile building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components at the molecular level, leading to novel functionalities.
Piperazine can act as an organic "template" or "structure-directing agent" in the hydrothermal synthesis of complex inorganic frameworks. For example, it has been used to create crystalline iron phosphates where the piperazinium cation is incorporated into the framework and is hydrogen-bonded to the inorganic oxygen atoms. acs.org Similarly, piperazine has been used in the synthesis of hybrid materials based on polyoxometalates, such as Anderson-type polyoxomolybdates, where piperazinium ions are situated between layers of the inorganic anions. researchgate.net
These hybrid materials have diverse potential applications. For instance, piperazine has been used to functionalize magnetic sporopollenin (B1173437) (a biopolymer from plant spores) to create a novel organic-inorganic hybrid adsorbent for removing heavy metal ions like lead(II) and arsenic(III) from water. nih.govresearchgate.net Other research has explored the synthesis of photochromic hybrid materials by combining piperazine with polyoxomolybdate clusters; these materials change color upon UV illumination. nih.gov
Templating Agents in Metal Phosphate Synthesis
In the synthesis of inorganic framework materials, organic molecules are often used as "templates" or "structure-directing agents" to guide the formation of specific crystalline structures. The size, shape, and charge of the organic molecule can influence the resulting framework's porosity and dimensionality. Piperazine, particularly when protonated in the form of this compound, serves as an effective templating agent in the synthesis of various metal phosphates.
The diprotonated piperazinium cation (C₄H₁₂N₂²⁺) can direct the assembly of metal phosphate frameworks through hydrogen bonding and electrostatic interactions. For instance, piperazine has been successfully employed in the solvothermal synthesis of a three-dimensional open-framework fluorogallophosphate, Ga₅(PO₄)₅F₄·2[N₂C₄H₁₂]. researchgate.net In this structure, the diprotonated piperazine molecules reside within cavities formed by the intersection of channels within the inorganic framework. researchgate.net
Similarly, piperazine has been used as a templating agent in the hydrothermal synthesis of novel uranyl compounds. mdpi.com In these syntheses, piperazine is protonated in situ by phosphorous acid to form the piperazinium dication, which then directs the formation of a uranyl phosphite (B83602) two-dimensional sheet or a three-dimensional uranyl mixed phosphite–phosphate network. mdpi.com The piperazinium cations are situated between the uranyl phosphite layers or within the channels of the network, stabilized by strong hydrogen bonds. mdpi.com
The effectiveness of piperazine as a templating agent is demonstrated in the synthesis of various metal phosphates, as detailed in the table below.
| Metal Phosphate Framework | Synthesis Method | Role of Piperazine | Resulting Structure |
| Fluorogallophosphate (Ga₅(PO₄)₅F₄·2[N₂C₄H₁₂]) | Solvothermal | Diprotonated piperazine acts as a template, occupying cavities. | 3D open-framework with intersecting channels. researchgate.net |
| Uranyl Phosphite | Hydrothermal | In-situ protonated piperazine (piperazinium dication) directs the structure. | 2D sheet topology. mdpi.com |
| Uranyl Mixed Phosphite–Phosphate | Hydrothermal | Piperazinium dication serves as a templating agent within channels. | 3D network with cation-occupied channels. mdpi.com |
Host-Guest Chemistry in Supramolecular Assemblies
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. These supramolecular assemblies are held together by non-covalent interactions such as hydrogen bonding and van der Waals forces. Piperazine and its derivatives, often in conjunction with phosphate anions, can act as guests within larger host frameworks.
Research into piperazine guest supramolecular inclusion complexes has demonstrated the stabilization of piperazine molecules within the channels of a host structure. researchgate.net In one such complex, a zinc dihydrogen phosphate host, [Zn(H₂PO₄)₂]n, forms a rigid channel that encapsulates methylpiperazine cations. researchgate.net The guest piperazine molecules are orderly arranged and stabilized by strong hydrogen bonding between the nitrogen atoms of the guest and the oxygen atoms of the phosphate host. researchgate.net
This type of host-guest arrangement, where the guest's molecular structure is not significantly altered, is of interest for applications such as drug delivery systems. researchgate.net The stable inclusion of the piperazine molecule within the host framework suggests potential for the development of controlled-release agents. researchgate.net The thermal stability of these complexes further enhances their viability for practical applications. researchgate.net
The key interactions in these supramolecular assemblies are summarized in the table below.
| Host Molecule | Guest Molecule | Key Interactions | Potential Application |
| [Zn(H₂PO₄)₂]n | Methylpiperazine | Strong hydrogen bonding between guest nitrogen and host oxygen atoms. | Drug sustained-release agents. researchgate.net |
| p-hydroxybenzoic acid and water | Piperazine | Hydrogen bonding forms cylindrical channels for the guest piperazine. | Drug sustained-release agents, CO₂ capture. researchgate.net |
Specialty Chemicals and Industrial Intermediates
Beyond its applications in materials synthesis, this compound and its derivatives serve as important intermediates and components in the production of various specialty chemicals. A significant industrial application is in the field of flame retardants for polymers.
Piperazine pyrophosphate and piperazine polyphosphate are utilized as effective intumescent flame retardants. plaschina.com.cnmdpi.comgoogle.comresearchgate.net These compounds, when incorporated into polymers such as polypropylene and epoxy resins, can significantly enhance their fire resistance. plaschina.com.cnresearchgate.net The mechanism of action involves the flame retardant swelling upon heating to form a stable, insulating char layer on the polymer surface. This char layer acts as a barrier, preventing the release of flammable gases and slowing down the combustion process. researchgate.net
For example, a piperazine-melamine phosphate (PMP) intumescent flame retardant, synthesized from piperazine diphosphate (B83284) and melamine phosphate, has been shown to improve the flame retardancy of polypropylene. plaschina.com.cn The thermal stability of these phosphate compounds is a crucial factor in their effectiveness as flame retardants. google.com
Piperazine pyrophosphate, produced through the dehydration condensation of piperazine diphosphate, is valued for its high purity, heat resistance, and water resistance, making it a suitable flame retardant for various resins. google.com The synthesis of piperazine polyphosphate with low water solubility and high decomposition temperature is particularly desirable for broad applications in polymers. google.com
The use of piperazine and its salts also extends to the manufacturing of plastics, resins, and pesticides, although specific details regarding the role of this compound in these areas are less documented. chemicalbook.com
The following table outlines some of the industrial applications of this compound and its derivatives.
| Application | Specific Compound | Function | Polymer Matrix |
| Flame Retardant | Piperazine-Melamine Phosphate (PMP) | Intumescent agent, forms a protective char layer. | Polypropylene (PP) plaschina.com.cn |
| Flame Retardant | Piperazine Pyrophosphate (PAPP) | Synergistic effect with melamine polyphosphate to enhance charring. | Waterborne intumescent coatings for steel, polypropylene, thermoplastic elastomers. mdpi.com |
| Flame Retardant | Poly(phosphoric acid piperazine) (PPAP) | Forms a compact and homogeneous char layer. | Epoxy Resins (EP) researchgate.net |
| Flame Retardant | Piperazine Polyphosphate | Provides flame retardancy with high thermal stability. | Thermoplastic and thermosetting polymers. google.com |
Pharmacological and Biochemical Research on Piperazine Phosphate and Its Derivatives
Neuropharmacological Studies
Mechanisms of Neurotoxicity
Research into piperazine (B1678402) derivatives has uncovered potential mechanisms of neurotoxicity, primarily centered on the induction of oxidative stress and apoptosis in neuronal cells. nih.gov Studies on dopaminergic human neuroblastoma cells (SH-SY5Y) have shown that derivatives such as benzylpiperazine and benzoylpiperazine can lead to neuronal cell death. nih.gov The mechanisms identified include the generation of reactive oxygen species, inhibition of mitochondrial functions, and the stimulation of apoptosis. nih.gov In general, certain piperazine designer drugs are considered potentially neurotoxic and neurodegenerative. farmaceut.org For instance, trifluoromethylphenylpiperazine (TFMPP) has been noted for its cytotoxicity. farmaceut.org
The neurotoxic process involves several key cellular events:
Oxidative Stress: Increased production of reactive oxygen species and lipid peroxidation. nih.gov
Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity. nih.gov
Apoptosis Stimulation: Changes in the expression of key apoptotic proteins, including Bax and caspase-3. nih.gov
These actions collectively contribute to the damage and death of dopaminergic neurons, providing a basis for understanding the potential adverse neurological effects of certain piperazine compounds. nih.gov
Central Nervous System (CNS) Activity and Receptor Interactions
Piperazine and its derivatives exhibit a wide range of activities within the central nervous system, largely through their interaction with various neurotransmitter receptors and transporters. ijrrjournal.comnih.govresearchgate.net Their pharmacological diversity stems from the ability of the core piperazine structure to be modified, leading to compounds with affinities for different CNS targets. ijrrjournal.com
Many piperazine derivatives exert their effects by modulating monoaminergic systems. nih.gov Benzylpiperazine, for example, elevates extracellular levels of both dopamine (B1211576) and serotonin (B10506), producing stimulatory effects. nih.govresearchgate.net The interaction with dopaminergic and serotonergic transporters is a key aspect of their CNS activity.
Dopaminergic System Interactions: Certain phenyl-substituted piperazine derivatives have been identified as high-affinity ligands for the dopamine transporter (DAT). nih.gov For example, 1-(3-chlorophenyl)-4-phenethylpiperazine showed a high affinity and selectivity for DAT. nih.gov The compound GBR 12909 is another piperazine-based inhibitor that interacts with the dopamine transporter by inducing a conformational change in the transporter protein upon binding. nih.gov
Serotonergic System Interactions: The serotonergic system is a major target for many piperazine derivatives. nih.gov Compounds like meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) have been shown to interact with serotonergic receptors and can induce the release of endogenous serotonin (5-HT) from hypothalamic slices. ijrrjournal.com This release mechanism appears to involve the displacement of 5-HT from stores. ijrrjournal.com Furthermore, derivatives such as mCPP demonstrate activity in inhibiting serotonin reuptake by targeting the human serotonin transporter (SERT). ijrrjournal.com The affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2B, is a common feature of many pharmacologically active piperazine compounds. ijrrjournal.comsilae.it
| Compound/Derivative Class | Target | Observed Interaction | Reference |
|---|---|---|---|
| Chlorophenylpiperazine analogues | Dopamine Transporter (DAT) | High binding affinity and selectivity. | nih.gov |
| GBR 12909 | Dopamine Transporter (DAT) | Inhibitor; induces conformational change in the transporter. | nih.gov |
| meta-chlorophenylpiperazine (mCPP) | Serotonin Transporter (SERT) | Inhibits serotonin reuptake. | ijrrjournal.com |
| mCPP and TFMPP | Serotonergic System | Induce release of endogenous 5-HT. | ijrrjournal.com |
| SLV313 | Dopamine (D2, D3, D4) & Serotonin (5-HT1A, 5-HT2B) Receptors | High affinity at multiple receptors. | ijrrjournal.com |
| Aryl piperazines | 5-HT1A and Sigma-1 Receptors | Targeted for antidepressant effects. | researchgate.net |
Antidepressant and Anti-anxiety Research (Derivatives)
The piperazine scaffold is a key substructure in the development of novel antidepressant and anxiolytic agents due to its favorable pharmacokinetic profile for CNS penetration and its role in binding to relevant receptors. nih.gov Research has focused on developing derivatives that target specific neurotransmitter systems implicated in depression and anxiety, particularly the serotonergic system. nih.govcdnsciencepub.com
Several studies have demonstrated the antidepressant-like and anxiolytic-like effects of novel piperazine derivatives in preclinical models. cdnsciencepub.comnih.gov For instance, derivatives LQFM211 and LQFM213 produced anxiolytic and antidepressant-like effects in mice. cdnsciencepub.com The mechanism for LQFM213 was suggested to involve the serotonergic pathway, as its effects were blocked by a 5-HT1A receptor antagonist. cdnsciencepub.com Similarly, the derivative LQFM212 showed an antidepressant-like effect that involves the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov
The anxiolytic properties of piperazine derivatives are often linked to their agonistic activity at 5-HT1A receptors. silae.it Compounds such as buspirone (B1668070) and ipsapirone (B1662301) are known piperazine derivatives that act as agonists at these receptors. cdnsciencepub.com The development of new arylpiperazine derivatives continues to explore this mechanism, with compounds 4p and 3o showing anxiolytic effects where direct 5-HT1A receptor participation was confirmed. nih.gov
| Compound | Activity Investigated | Key Findings/Mechanism | Reference |
|---|---|---|---|
| LQFM211, LQFM213 | Anxiolytic and Antidepressant | Elicited anxiolytic and antidepressant-like effects. LQFM213's effect involves the serotonergic pathway via 5-HT1A receptors. | cdnsciencepub.com |
| LQFM212 | Antidepressant | Effect involves the monoaminergic pathway and increased hippocampal BDNF levels. | nih.gov |
| VSM 3, VSM 6 | Antidepressant | Showed strong binding affinities to the hMAO-A enzyme and significantly reduced immobility time in preclinical tests. | cuestionesdefisioterapia.com |
| 4p, 3o | Anxiolytic | Confirmed anxiolytic effects with direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. | nih.gov |
Anticancer and Cytotoxicity Investigations
Mechanisms of Apoptosis Induction (Intrinsic and Extrinsic Pathways)
A primary mechanism through which piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. tubitak.gov.tr Research has shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in various cancer cell lines. nih.gov
The intrinsic pathway is often initiated by cellular stress and converges on the mitochondria. nih.gov The piperazine derivative CB01 was found to induce apoptosis in glioblastoma and cervix cancer cells by stimulating this pathway. proquest.com This was evidenced by the upregulation of intracellular apoptotic markers such as cytochrome c and Bax, and the increased activity of caspase-9 and caspase-3. proquest.com Similarly, the novel derivative PCC was shown to cause a significant drop in mitochondrial membrane potential and an elevation in the release of cytochrome c from mitochondria in human liver cancer cells, confirming the induction of the intrinsic pathway. nih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. nih.gov Several piperazine derivatives have been shown to activate this pathway. nih.govnih.govplos.org The derivative PCC, for instance, activates the extrinsic pathway through the activation of caspase-8. nih.gov A study on β-elemene piperazine derivatives (such as DX1) in human leukemia cells found that apoptosis induction was associated with the activation of caspase-8, which was correlated with a decrease in the levels of the cellular FLICE-inhibitory protein (c-FLIP). nih.govnih.govplos.org This suggests that by downregulating c-FLIP, these derivatives facilitate the activation of the death receptor-mediated apoptotic pathway. nih.govnih.govplos.org
Notably, some piperazine compounds can induce both pathways simultaneously, leading to a potent anticancer effect. nih.govnih.gov
| Compound | Cancer Cell Line | Apoptotic Pathway Activated | Key Molecular Events | Reference |
|---|---|---|---|---|
| PCC | Human Liver Cancer (SNU-475, SNU-423) | Intrinsic & Extrinsic | Decreased mitochondrial membrane potential, cytochrome c release, activation of caspases 3/7, 9, and 8. | nih.gov |
| DX1 (β-elemene derivative) | Human Leukemia (HL-60) | Intrinsic & Extrinsic | Activation of caspase-8, decreased c-FLIP levels, H₂O₂ production, decreased mitochondrial membrane potential. | nih.govnih.govplos.org |
| CB01 | Glioblastoma (U87), Cervix Cancer (HeLa) | Intrinsic | Upregulation of cleaved caspase-3, cytochrome c, and Bax; increased activity of caspases-3 and -9. | proquest.com |
| C505 | Various Cancer Cells | Caspase-dependent apoptosis | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. | nih.gov |
Cell Cycle Modulation
In addition to inducing apoptosis, piperazine derivatives can exert anticancer effects by modulating the cell cycle, thereby inhibiting cancer cell proliferation. researchgate.net This often involves arresting the cell cycle at specific checkpoints, preventing the cell from progressing through division. nih.gov
Several studies have identified piperazine-based compounds that induce cell cycle arrest in different phases. A series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were found to be potent inhibitors of cancer cell growth. nih.gov The hit compound, QQ1, inhibited the proliferation of ACHN renal cancer cells by causing cell cycle arrest. nih.gov Another study identified a highly active derivative, AK301, which induced mitotic arrest in HT29 human colon cancer cells. nih.gov This compound was found to induce G2/M arrest with a half-maximal effective concentration (EC50) value of 115 nM. nih.gov
The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins. For example, new N-4-piperazinyl derivatives of ciprofloxacin (B1669076) were investigated for their cytotoxic activity against non-small cell lung cancer A549 cells. researchgate.net The derivative 2b was shown to cause a dose-dependent G2/M arrest by increasing the expression of p53 and p21 and decreasing the expression of cyclin B1 and Cdc2 proteins, indicating a p53/p21 dependent pathway. researchgate.net
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| QQ1 | Renal Cancer (ACHN) | Cell cycle arrest (phase not specified). | nih.gov |
| AK301 | Colon Cancer (HT29) | G2/M arrest. | nih.gov |
| Compound 2b (Ciprofloxacin derivative) | Non-small Cell Lung Cancer (A549) | G2/M arrest via a p53/p21 dependent pathway. | researchgate.net |
| Thiazolidinones with piperazine | Human Leukemia (Jurkat, Nalm6, K562) | Induced cell cycle arrest. | researchgate.net |
Structure-Activity Relationships in Antiproliferative Agents
The effectiveness of piperazine derivatives as antiproliferative agents is closely tied to their specific chemical structures. Structure-activity relationship (SAR) studies have elucidated how different substituents on the piperazine core and associated moieties influence their cytotoxic activity against cancer cell lines.
Recent research has identified hybrid molecules, such as those combining piperazine with benzofuran, as potent cytotoxic agents. mdpi.com The inclusion of hydrophilic groups, like an additional piperidine (B6355638) ring, onto the benzofuran-piperazine structure has been shown to significantly improve the compound's physicochemical properties. mdpi.com For piperazine-substituted pyranopyridines, high antiproliferative activity has been linked to the presence of either a chlorophenyl-substituted motif or a sterically hindered 2-methoxy fragment. nih.gov Furthermore, the antiproliferative effect is enhanced by electron-donating substituents on an associated phenolic ring. nih.gov
General studies on related heterocyclic compounds, such as pyridine (B92270) derivatives, have provided insights that may be applicable to piperazine structures. These studies found that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. mdpi.com Conversely, the addition of halogen atoms or other bulky groups tends to result in lower cytotoxic effects. mdpi.com
Antimicrobial and Antifungal Research
Piperazine derivatives have demonstrated a wide range of pharmacological activities, including significant antimicrobial and antifungal properties. researchgate.netacgpubs.org The versatility of the piperazine scaffold allows for the development of compounds effective against various pathogens, including multi-drug resistant strains. nih.gov
Synthesized piperazine derivatives have been successfully tested against a variety of bacterial and fungal species. acgpubs.org Antibacterial activity has been noted against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.netacgpubs.org In the realm of antifungal research, these compounds have shown inhibitory effects against pathogens including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org Further studies on N-phenylpiperazine derivatives confirmed activity against Staphylococcus aureus, various mycobacteria strains, and the fungi Bipolaris sorokiniana and Fusarium avenaceum. nih.gov The development of coumarin-piperazine hybrids has also yielded agents with notable activity against challenging bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Mechanisms of Action against Microbial Cells
The antimicrobial action of certain piperazine derivatives, particularly piperazine-based polymers, is attributed to their ability to disrupt the microbial cell membrane. rsc.org The proposed mechanism involves an electrostatic interaction between a positively charged quaternary ammonium (B1175870) group within the piperazine polymer and the negatively charged components of the microbial cell wall. rsc.org This attraction facilitates the binding of the compound to the cell surface, leading to membrane disruption and ultimately, cell lysis. rsc.org This key mechanism, which involves functional characteristics such as the positive charge, the piperazine moiety itself, hydrogen bonding, and lipophilicity, allows the compounds to interact with and destroy the bacterial cell membrane. rsc.org
Enzyme Inhibition Studies
The piperazine scaffold is a key feature in the design of various enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and metabolic disorders.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Piperazine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. tandfonline.commdpi.com
Research has yielded piperazine derivatives with potent inhibitory activity. Some derivatives exhibit half-maximal inhibitory concentrations (IC50) in the low micromolar range, with values of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Certain thiazole-piperazine compounds have demonstrated exceptional potency and selectivity, with one derivative (compound 5o) showing an IC50 value of 0.011 µM against AChE, significantly more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.com This same series of compounds showed no notable inhibition of BChE, indicating high selectivity for AChE, which may help reduce peripheral cholinergic side effects. tandfonline.comrsc.org In contrast, other research has focused on dual inhibitors; for instance, compound 8i was found to strongly inhibit both AChE (IC50 = 0.39 μM) and BChE (IC50 = 0.28 μM). mdpi.com Studies have also shown that these derivatives can bind to both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme. nih.gov
| Compound/Derivative Series | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| General Piperazine Derivatives | AChE | 4.59 - 6.48 | N/A | N/A |
| General Piperazine Derivatives | BChE | 4.85 - 8.35 | N/A | N/A |
| Thiazole-piperazine (Compound 5o) | AChE | 0.011 | Donepezil | 0.054 |
| Benzothiazole–piperazine (Compound 12) | AChE | 2.31 | N/A | N/A |
| Compound 8i | AChE | 0.39 | N/A | N/A |
| Compound 8i | BChE | 0.28 | N/A | N/A |
α-Amylase Enzyme Inhibition
Inhibition of the α-amylase enzyme, which is involved in the breakdown of starch into simpler sugars, is a therapeutic approach for managing type-2 diabetes by controlling post-meal blood glucose levels. researchgate.netnih.gov Piperazine derivatives have emerged as effective inhibitors of this enzyme.
Studies on piperazine sulfonamide analogs have demonstrated significant α-amylase inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. researchgate.net The most potent compounds in this series showed activity comparable to the standard drug acarbose (B1664774), which has an IC50 of 1.353 ± 0.232 μM. researchgate.net Similarly, a series of phenylsulfonyl piperazine derivatives showed notable α-amylase inhibition. cumhuriyet.edu.tr One compound from this group exhibited an inhibitory percentage of 80.61 ± 0.62%, which surpassed that of acarbose (78.81 ± 0.02%) under the same assay conditions. cumhuriyet.edu.tr
| Compound Series | IC50 Range (µM) | Most Potent Compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Piperazine Sulfonamide Analogs | 1.571 - 3.98 | 1.571 ± 0.05 | Acarbose | 1.353 ± 0.232 |
Other Biological Activities of Piperazine Derivatives
The structural versatility of the piperazine moiety has led to its incorporation into compounds with a vast array of other biological activities. Research has identified piperazine derivatives as promising candidates in numerous therapeutic areas beyond those already discussed.
These activities include:
Antiviral: Exhibiting activity against viruses such as HIV-1 and Hepatitis B Virus (HBV). nih.govnih.gov
Central Nervous System (CNS) Activity: Modulating serotonergic and dopaminergic pathways, leading to potential applications as antipsychotic and antidepressant agents. jetir.orgnih.gov
Neuroprotective: Demonstrating protective effects in various neurodegenerative models. nih.gov
Anti-inflammatory: Acting as antagonists of Platelet-Activating Factor (PAF), a mediator of inflammation. nih.gov
Anticonvulsant and Antimalarial: Showing potential for the treatment of seizures and malaria. jetir.org
Antioxidant and Antihypertensive: Displaying antioxidant properties and the ability to lower blood pressure. nih.govjetir.org
Antitubercular and Antiparasitic: Demonstrating activity against the bacteria that cause tuberculosis and against various other parasites, including those responsible for filariasis. jetir.orgnih.gov
This broad spectrum of activity underscores the importance of the piperazine scaffold in the ongoing search for new and effective therapeutic agents. jetir.org
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, the antioxidant potential of piperazine derivatives has been an area of significant research interest. Studies have utilized various in vitro assays to determine the efficacy of these compounds in neutralizing free radicals.
A study involving newly synthesized aryl/aralkyl substituted piperazine derivatives incorporating a methylxanthine moiety screened six compounds for their antioxidant capabilities. nih.gov The evaluation was conducted using 2,2′-Diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) methods. The results indicated that the chemical structure directly influences the antioxidant capacity, with one compound (designated 3c) demonstrating the highest activity across all three assays. nih.gov
In other research, a series of thirteen piperazinyl flavone (B191248) derivatives were synthesized and evaluated for their antiradical and antioxidant properties. nih.gov These compounds were tested for their ability to scavenge reactive oxygen species (ROS), DPPH radicals, and ABTS radical cations. Some of the synthesized compounds proved to be highly effective scavengers of hydrogen peroxide (H₂O₂), with half-maximal effective concentrations (EC₅₀) around 2 µM. The total antioxidant status (TAS) values for these derivatives ranged from 49 ± 3.9 to 1283 ± 51.3 µM Trolox equivalents (TE)/g, while their ferric reducing antioxidant powers (TAC) were in the range of 7 ± 0.5 to 104 ± 0.6 µM TE/g. nih.gov Furthermore, a novel piperazine derivative, identified as PD-2, showed significant antioxidant activity with a half-maximal inhibitory concentration (IC₅₀) of 2.396 μg/mL in a DPPH assay. nih.gov
| Derivative Class | Assay | Key Findings | Reference |
| Aryl/aralkyl piperazines with methylxanthine moiety | DPPH, ABTS, FRAP | Compound 3c showed the highest antioxidant activity. | nih.gov |
| Piperazinyl flavones | ROS scavenging, DPPH, ABTS, TAC | Effective H₂O₂ scavengers (EC₅₀ ≈ 2 µM); TAS values up to 1283 µM TE/g. | nih.gov |
| Novel piperazine derivative (PD-2) | DPPH | Exhibited good antioxidant activity with an IC₅₀ value of 2.396 μg/mL. | nih.gov |
| Piperazine derivatives for cognition enhancement | Free radical scavenging | Demonstrated significant free radical scavenging activity. | nih.gov |
Cognition Enhancement
The inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy in managing cognitive disorders like Alzheimer's disease. Numerous piperazine derivatives have been investigated for their potential as cognition enhancers through this mechanism.
A series of novel piperazine derivatives were designed and found to be potent inhibitors of acetylcholinesterase (AChE). nih.govresearchgate.net Two compounds in particular, 1d and 3c, displayed IC₅₀ values of 2.23 µM and 1.05 µM, respectively. These compounds also successfully reversed scopolamine-induced memory deficits in a mouse model. nih.govresearchgate.net Another study focusing on thiazole-piperazine derivatives identified compound 5o as a highly potent AChE inhibitor with an IC₅₀ of 0.011 µM, which was more effective than the standard drug donepezil (IC₅₀ = 0.054 µM). tandfonline.com
Further research on a novel derivative, PMS1339, revealed its multifunctional properties. It significantly inhibited both mice brain AChE (IC₅₀ = 4.41 ± 0.63 µM) and sera butyrylcholinesterase (BuChE) (IC₅₀ = 1.09 ± 0.20 µM). oup.comnih.gov In vivo, PMS1339 was shown to reverse memory impairment induced by scopolamine (B1681570) in mice. oup.comnih.gov Similarly, a series of benzothiazole–piperazine hybrids were developed, with compound 12 emerging as a selective, uncompetitive inhibitor of AChE with an IC₅₀ of 2.31 µM. rsc.org
| Derivative/Compound | Target Enzyme(s) | IC₅₀ Value | Additional Findings | Reference |
| Compound 1d | AChE | 2.23 µM | Reversed scopolamine-induced amnesia. | nih.govresearchgate.net |
| Compound 3c | AChE | 1.05 µM | Reversed scopolamine-induced amnesia. | nih.govresearchgate.net |
| Thiazole-piperazine 5o | AChE | 0.011 µM | More potent than donepezil (0.054 µM). | tandfonline.com |
| PMS1339 | AChE (brain), BuChE (sera) | 4.41 µM, 1.09 µM | Reversed scopolamine-induced amnesia. | oup.comnih.gov |
| Benzothiazole-piperazine 12 | AChE | 2.31 µM | Selective for AChE over BuChE. | rsc.org |
| Various Piperazine derivatives | AChE, BuChE | 4.59-6.48 µM, 4.85-8.35 µM | General range for a series of derivatives. | nih.gov |
Antiviral and Anti-HIV-1 Inhibition
Piperazine derivatives have emerged as a promising class of antiviral agents, particularly as inhibitors of Human Immunodeficiency Virus type 1 (HIV-1). Research has focused on their ability to act as entry inhibitors by antagonizing the CCR5 co-receptor, which is crucial for the entry of R5 strains of HIV-1 into host cells.
One line of research led to the discovery of compound 30 (Sch-417690/Sch-D), a potent piperazine-based CCR5 antagonist that effectively inhibits HIV-1 entry. nih.gov Optimization of early lead compounds resulted in Sch-350634, another potent and orally bioavailable CCR5 antagonist that inhibits HIV-1 replication in peripheral blood mononuclear cells (PBMCs). nih.gov The development of these compounds demonstrated that specific structural modifications to the piperazine scaffold are essential for high affinity to the CCR5 receptor. researchgate.net
Other research efforts have explored different mechanisms. A patent filed for piperazine derivatives described their ability to inhibit the critical interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target cells, thereby preventing the initial step of viral attachment. google.com The introduction of a piperazine moiety to another series of compounds resulted in a significant, 130-fold increase in anti-HIV activity, yielding a derivative with a half-maximal inhibitory concentration (IC₅₀) of 16.4 nM and a half-maximal effective concentration (EC₅₀) of 0.5 nM against HIV-1 entry. researchgate.net
Antidiabetic and Antimalarial Properties
The structural versatility of the piperazine scaffold has led to its exploration in treating metabolic and infectious diseases, including diabetes and malaria.
Antidiabetic Research In the context of diabetes, research has focused on developing piperazine derivatives as inhibitors of key enzymes involved in glucose metabolism. One therapeutic target is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones. A series of piperazine sulphonamide derivatives were designed as DPP-4 inhibitors, with compounds 8h and 8d showing notable in vitro inhibitory activity. pensoft.netresearchgate.net In vivo studies confirmed that compound 8h could significantly reduce serum glucose levels. pensoft.netresearchgate.net Other piperazine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. thailandmedical.news
Antimalarial Research The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. Aryl piperazine derivatives have shown promise in this area, with studies demonstrating their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov The most potent compound from one study, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, exhibited an IC₅₀ of 0.5 μM. nih.gov
Another class of compounds, piperazine-containing 4(1H)-quinolones, has also been developed. The derivative N-Phenylpiperazinyl-4(1H)-quinolone 8a was found to be highly active against two different P. falciparum strains, with EC₅₀ values of 4.5 nM (W2 strain) and 250 nM (TM90-C2B strain). nih.gov Additionally, a library of piperazine-tethered thiazole (B1198619) compounds was screened against the chloroquine-resistant Dd2 strain, identifying a hit compound (2291-61) with a potent antiplasmodial EC₅₀ of 102 nM. mdpi.com
| Disease Target | Derivative Class | Key Compound(s) | Activity/Potency | Reference |
| Diabetes | Piperazine sulphonamides | 8h | DPP-4 inhibitor; decreased serum glucose. | pensoft.netresearchgate.net |
| Malaria | Aryl piperazines | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | IC₅₀: 0.5 μM (P. falciparum FCR-3) | nih.gov |
| Malaria | 4(1H)-quinolones | 8a | EC₅₀: 4.5 nM (W2), 250 nM (TM90-C2B) | nih.gov |
| Malaria | Piperazine-tethered thiazoles | 2291-61 | EC₅₀: 102 nM (P. falciparum Dd2) | mdpi.com |
Anti-inflammatory and Anticonvulsant Activities
The piperazine core is present in molecules investigated for neurological and inflammatory conditions, showing potential as both anti-inflammatory and anticonvulsant agents.
Anti-inflammatory Activity Research has demonstrated that piperazine derivatives can modulate inflammatory pathways. A study on the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) showed it could reduce carrageenan-induced paw edema in animal models. nih.gov This effect was associated with a decrease in cell migration and a reduction in the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov Similarly, two novel derivatives, PD-1 and PD-2, exhibited significant anti-inflammatory activity by inhibiting nitrite (B80452) production by up to 39.42% and 33.7%, respectively, and TNF-α generation by up to 56.97% and 44.73% at a concentration of 10 µM. nih.gov
Anticonvulsant Activity Several classes of piperazine derivatives have been evaluated for their ability to prevent seizures in various animal models. Two dicarboxylic piperazine derivatives, pCB-PzDA and pBB-PzDA, were found to protect against sound-induced seizures in mice and act as potent antagonists at the α-kainate glutamate (B1630785) receptor. nih.gov In a different study, a series of 1,4-disubstituted piperazine derivatives was tested, with 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine showing 100% protection in the six-hertz seizure test. researchgate.net Another investigation into hybrid structures of 2-thioxo-imidazolidin-4-ones and phenylpiperazine identified compounds effective against both pentylenetetrazole (PTZ) and strychnine-induced seizures. Compound 8 provided 100% protection against PTZ-induced seizures, while compound 13 was most effective in the strychnine (B123637) model. nih.gov
Environmental Chemistry and Degradation Studies of Piperazine Phosphate
Thermal and Oxidative Degradation Pathways
The piperazine (B1678402) ring is known for its relative thermal stability. Studies on aqueous piperazine solutions, relevant to the behavior of piperazine phosphate (B84403) in aquatic environments, have shown that significant thermal degradation is generally not observed at temperatures up to 150°C. utexas.eduresearchgate.net However, at higher temperatures, such as those that might be encountered in industrial applications or specific environmental niches, thermal degradation can occur. The degradation of piperazine in aqueous solutions has been found to follow first-order kinetics. researchgate.net
Oxidative degradation is a more significant pathway for the breakdown of the piperazine moiety. This process can be influenced by various factors present in the environment, such as the presence of oxygen, metal ions, and other reactive species. The oxidation of piperazine can lead to the formation of a variety of degradation products. For instance, in the presence of oxygen, piperazine can be oxidized to form intermediary products like piperazinol and piperazinone, which can further decompose into final products such as ammonia (B1221849) and formate. utexas.edu The presence of certain metal ions can catalyze the oxidative degradation of piperazine. utexas.edu
The degradation of piperazine has been studied in various contexts, including its use in solvent blends for carbon capture. For example, in a blend with methyldiethanolamine (MDEA), the thermal degradation of piperazine was found to be negligible, and piperazine even appeared to protect MDEA from oxidative degradation. iiab.me However, when blended with other amines like 2-amino-2-methyl-1-propanol (AMP), piperazine degradation can be accelerated. researchgate.net
While these studies provide a strong indication of the thermal and oxidative degradation pathways for the piperazine component of piperazine phosphate, it is important to note that the direct influence of the phosphate counter-ion on these processes has not been extensively studied. The phosphate ion could potentially act as a pH buffer, which may affect the rate and pathways of degradation.
Formation of Degradation Products (e.g., Nitrosamines)
A significant concern regarding the environmental degradation of piperazine-containing compounds is the potential for the formation of N-nitrosamines. These compounds are formed from the reaction of secondary amines, such as piperazine, with nitrosating agents.
Studies have confirmed the formation of N-nitrosamines from piperazine and its salts. For example, antihelmintic treatment with piperazine citrate has been shown to result in the endogenous formation of piperazine-derived N-nitrosamines, which are then excreted in the urine. nih.gov The primary nitrosamine formed is N-mononitrosopiperazine (MNPz), with trace levels of N,N'-dinitrosopiperazine (DNPz) also being detected. nih.gov The formation of these nitrosamines can occur in environments where both piperazine and nitrosating agents, such as nitrites, are present. Nitrosating agents can be found in various environmental compartments, including soil, water, and the atmosphere, often as a result of industrial or agricultural activities. matec-conferences.org
The formation of nitrosamines from piperazine can also occur during water treatment processes, particularly during chlorination of wastewater where secondary amines may be present. researchgate.net The reaction conditions, such as pH and the concentration of reactants, can influence the rate of nitrosamine formation. nih.gov
The primary degradation products from the thermal and oxidative degradation of the piperazine ring, aside from nitrosamines, include a range of simpler organic and inorganic compounds. Key identified thermal degradation products of aqueous piperazine include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl) piperazine. utexas.edu Oxidative degradation can lead to the formation of compounds such as ethylenediamine, as well as carboxylates like formate. utexas.eduutexas.edu
Interactive Data Table: Major Degradation Products of the Piperazine Moiety
| Degradation Pathway | Precursor | Degradation Product | Environmental Significance |
| Thermal Degradation | Piperazine | N-formylpiperazine | Potential organic contaminant. |
| Thermal Degradation | Piperazine | Ammonium | Nutrient, can contribute to eutrophication. |
| Thermal Degradation | Piperazine | N-(2-aminoethyl) piperazine | Amine compound with potential for further reactions. |
| Oxidative Degradation | Piperazine | Ethylenediamine | Organic compound with various industrial uses. |
| Oxidative Degradation | Piperazine | Formate | Simple carboxylate, readily biodegradable. |
| Nitrosation | Piperazine | N-mononitrosopiperazine (MNPz) | Potentially carcinogenic compound. |
| Nitrosation | Piperazine | N,N'-dinitrosopiperazine (DNPz) | Potentially carcinogenic compound. |
Biodegradability and Environmental Fate
The environmental persistence of this compound is determined by its biodegradability. Studies on piperazine indicate that it is not readily biodegradable but can be considered inherently biodegradable. semanticscholar.org This suggests that while it may persist in some environments, microorganisms capable of degrading it exist and can break it down under favorable conditions.
Several studies have identified specific microorganisms capable of utilizing piperazine as a sole source of carbon and nitrogen for growth. These include bacteria from the genera Mycobacterium and Arthrobacter. semanticscholar.org The degradation of piperazine by these microorganisms is often a slow process. semanticscholar.org Another study isolated a highly effective piperazine-degrading bacterium, identified as Paracoccus sp., from activated sludge. fao.org
The rate of biodegradation can be influenced by various environmental factors. For instance, the presence of a co-substrate like glucose has been shown to promote the degradation of piperazine, while the presence of ammonium chloride can have a slight inhibitory effect. fao.org The presence of certain heavy metal ions, such as Ni²⁺ and Cd²⁺, can also inhibit piperazine degradation, whereas Mg²⁺ may enhance it. fao.org
The fate of this compound in soil and water will depend on a combination of biotic and abiotic processes. In soil, it is likely to be subject to microbial degradation. Its mobility in soil will be influenced by its sorption to soil particles. The ultimate fate in aquatic systems will be determined by factors such as water temperature, pH, oxygen levels, and the presence of microbial populations capable of its degradation.
Interactive Data Table: Factors Influencing Piperazine Biodegradation
| Factor | Effect on Biodegradation | Reference |
| Presence of specific microorganisms (Mycobacterium, Arthrobacter, Paracoccus) | Essential for degradation | semanticscholar.orgfao.org |
| Co-substrate (e.g., glucose) | Promotes degradation | fao.org |
| Ammonium chloride | Slightly inhibits degradation | fao.org |
| Heavy metal ions (Ni²⁺, Cd²⁺) | Inhibit degradation | fao.org |
| Magnesium ions (Mg²⁺) | Enhances degradation | fao.org |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying piperazine phosphate in pharmaceutical formulations?
- Methodology : Use acid-base titration with picric acid (0.1 M sulfuric acid and picric acid solution) for gravimetric analysis. Post-extraction, residues are dried at 100–105°C, and purity is calculated using equivalence factors (1 g residue ≈ 0.3714 g this compound hydrate) . For identification, Reinecke salt TS produces a light-red precipitate with this compound in aqueous solutions .
- Key Standards : Pharmaceutical-grade formulations must maintain 95–105% labeled potency (JP/BP standards) .
Q. How does the protonation state of piperazine affect fluorescence properties in molecular probes?
- Experimental Design : Prepare buffered solutions (e.g., Sorensen’s phosphate buffer) across pH 5–7. Monitor fluorescence intensity changes in naphthalimide scaffolds linked to piperazine. At lower pH (5), protonation inhibits photoinduced electron transfer, increasing fluorescence ~2–3× compared to neutral pH .
- Data Interpretation : Use fluorimetry with OG micellar solutions to simulate membrane interactions .
Q. What factors influence the stability of this compound in aqueous buffer systems?
- Critical Parameters : pH (optimal range: 6.0–6.5), temperature (avoid >50°C), and ionic strength. This compound buffers show high stability in 0.02–0.05 M solutions, with pH deviations <0.1 units between 0–50°C .
- Validation : Use differential scanning calorimetry (DSC) to assess thermal degradation thresholds .
Advanced Research Questions
Q. How can contradictory purity data from gravimetric vs. chromatographic methods be resolved?
- Root Cause Analysis : Gravimetric methods (e.g., picric acid precipitation) may overestimate purity due to co-precipitation of salts. Cross-validate with HPLC using phosphate-buffered mobile phases (pH 6.26) to separate degradation products .
- Case Study : A 92.5–107.5% BP compliance range accounts for method-specific variability; statistical reconciliation (e.g., Bland-Altman plots) is recommended .
Q. What experimental protocols optimize this compound’s role as a flame-retardant synergist?
- Synthesis : React piperazine with pyrophosphoric acid in aqueous methanol to precipitate piperazine pyrophosphate (PAPP). Characterize via FTIR (P-O-P bonds at 1,200 cm⁻¹) and TGA (decomposition >300°C) .
- Performance Testing : Evaluate intumescent properties in polypropylene blends using UL-94 vertical burning tests and cone calorimetry .
Q. How to model temperature-dependent retention behavior of this compound in liquid chromatography?
- Computational Approach : Apply the van’t Hoff equation to predict retention factors (k) in phosphate buffers. For carboxylic acids, a 25–50°C temperature increase elevates k by 15–20% due to altered ionization states .
- Validation : Compare experimental k values at 25°C, 37°C, and 50°C using codeine phosphate as a control .
Q. What strategies mitigate toxicity risks from this compound degradation products?
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂). Identify impurities via LC-MS (e.g., 4-hydroxy-7-chloro-quinoline from piperaquine analogs) .
- Toxicological Prediction : Use in silico tools (Toxtree®, Derek®) to flag genotoxic impurities via structural alerts (e.g., nitroso groups) .
Q. How does piperazine’s pKa variability impact PROTACs’ protonation states in therapeutic design?
- Experimental pKa Profiling : Use Sirius T3 for potentiometric titrations. Piperazine derivatives exhibit pKa shifts >1 unit with electron-withdrawing substituents, altering solubility and membrane permeability .
- Design Implications : Optimize linker chemistry (e.g., acetylated vs. free amines) to modulate PROTACs’ cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
